Product packaging for Spinulosin(Cat. No.:CAS No. 85-23-4)

Spinulosin

Cat. No.: B1221796
CAS No.: 85-23-4
M. Wt: 184.15 g/mol
InChI Key: GFAZBXKENDSJEB-UHFFFAOYSA-N
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Description

Spinulosin, with the CAS registry number 85-23-4, is a naturally occurring benzoquinone derivative. Its chemical name is 2,5-Dihydroxy-3-methoxy-6-methyl-2,5-cyclohexadiene-1,4-dione, and it has the molecular formula C 8 H 8 O 5 and a molecular weight of 184.15 g/mol . This compound is identified as a metabolic product of various fungi, including Penicillium spinulosum and Aspergillus fumigatus . In its pure form, this compound presents as purple-black crystals with a melting point of 202°C . It is slightly soluble in cold water but more soluble in hot water . The compound is also soluble in dilute sodium hydroxide solutions, forming a distinctive purple solution with a bluish hue . Calculated physical properties include a density of approximately 1.48 g/cm³ and a boiling point of around 364°C at 760 mmHg . As a microbial pigment, this compound belongs to a class of compounds gaining significant attention in research due to their broad range of potential bioactivities . These versatile pigments are being explored for applications in areas such as antimicrobials, cytotoxins, and as natural colorants, positioning them as valuable subjects for sustainable scientific and industrial development . This product, this compound, is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5 B1221796 Spinulosin CAS No. 85-23-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85-23-4

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H8O5/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h9,12H,1-2H3

InChI Key

GFAZBXKENDSJEB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)O)OC)O

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)O)OC)O

Synonyms

spinulosin

Origin of Product

United States

Foundational & Exploratory

Spinulosin: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinulosin, a quinonoid secondary metabolite produced by the ubiquitous fungus Aspergillus fumigatus, has garnered interest for its diverse biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the historical context of its identification and outlines comprehensive experimental protocols for its production, extraction, and purification from A. fumigatus cultures. Furthermore, this document presents key quantitative data, including spectroscopic information for its characterization, and explores its biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Aspergillus fumigatus is a saprophytic fungus commonly found in various environments and is a well-known opportunistic human pathogen.[1] Beyond its clinical significance, A. fumigatus is a prolific producer of a wide array of secondary metabolites, which are small molecules not essential for its primary growth but often possessing potent biological activities. One such metabolite is this compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone), a member of the benzoquinone class of compounds.

The discovery of this compound from Aspergillus fumigatus dates back to early studies on the biochemistry of microorganisms.[2] It is a colored compound that has been noted for its contribution to the pigmentation of the fungus.[2] The study of this compound and its related compounds, such as fumigatin, has been a subject of interest due to their potential bioactivities.

This technical guide aims to provide a comprehensive resource for the scientific community on the discovery and isolation of this compound from A. fumigatus. It will cover the historical background, detailed experimental procedures for isolation and purification, quantitative data for characterization, and an overview of its biosynthesis.

Data Presentation

Physicochemical and Spectroscopic Data of this compound

Quantitative data for this compound is crucial for its unambiguous identification and characterization. The following table summarizes its key physicochemical and spectroscopic properties.

PropertyValueReference
Molecular Formula C₈H₈O₅[3]
Molecular Weight 184.15 g/mol [3]
Appearance Dark purple needles
Melting Point 203 °C (decomposes)
Mass Spectrometry (EI-MS) m/z 184 (M⁺)[3]
¹H NMR (CDCl₃, 400 MHz) δ 7.26 (s, 1H), 5.95 (s, 1H), 3.85 (s, 3H), 2.05 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 182.1, 178.9, 150.1, 148.5, 115.8, 110.2, 60.9, 8.7

Experimental Protocols

Production of this compound from Aspergillus fumigatus

3.1.1. Fungal Strain and Culture Conditions

A strain of Aspergillus fumigatus known to produce this compound is required. The following protocol is based on cultivation in a liquid medium, which is amenable to scaling up for the production of larger quantities of the metabolite.

  • Fungal Strain: Aspergillus fumigatus (e.g., ATCC 13073)

  • Medium: Czapek-Dox Broth is a commonly used medium for the cultivation of Aspergillus species for secondary metabolite production.[4][5] The composition per liter of distilled water is as follows:

    • Sucrose: 30.0 g

    • Sodium Nitrate: 2.0 g

    • Dipotassium Phosphate: 1.0 g

    • Magnesium Sulfate: 0.5 g

    • Potassium Chloride: 0.5 g

    • Ferrous Sulfate: 0.01 g

  • Inoculation: Inoculate the sterile Czapek-Dox broth with a spore suspension of A. fumigatus to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Incubation: Incubate the culture flasks in a shaking incubator at 25-30°C and 150-200 rpm for 10-14 days. The production of this compound is often associated with the stationary phase of fungal growth.[1]

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and purification of this compound from the culture filtrate of A. fumigatus.

3.2.1. Extraction

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth or by centrifugation.

  • The culture filtrate is the primary source of extracellular this compound.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Ethyl acetate is a commonly used solvent for extracting moderately polar secondary metabolites.[6]

  • Combine the organic (ethyl acetate) layers and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Purification

The crude extract contains a mixture of metabolites, and chromatographic techniques are necessary to isolate pure this compound.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Prepare a silica gel column packed in a non-polar solvent such as hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing under UV light or with a suitable staining reagent.

    • Combine the fractions containing the purple-colored band corresponding to this compound.

  • Preparative Thin-Layer Chromatography (Prep-TLC) or High-Performance Liquid Chromatography (HPLC):

    • For final purification, the enriched fractions from column chromatography can be subjected to preparative TLC on silica gel plates or purified by semi-preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

3.2.3. Crystallization

  • The purified this compound can be crystallized from a suitable solvent system, such as chloroform-methanol, to obtain dark purple needles.

Visualization of Pathways and Workflows

Experimental Workflow for this compound Isolation

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of A. fumigatus in Czapek-Dox Broth Incubation Incubation (25-30°C, 10-14 days) Inoculation->Incubation Filtration Filtration to separate mycelia and filtrate Incubation->Filtration LiquidExtraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->LiquidExtraction Evaporation Solvent Evaporation LiquidExtraction->Evaporation ColumnChromatography Silica Gel Column Chromatography Evaporation->ColumnChromatography FractionMonitoring TLC Monitoring ColumnChromatography->FractionMonitoring FinalPurification Prep-TLC or HPLC FractionMonitoring->FinalPurification Crystallization Crystallization FinalPurification->Crystallization Characterization Characterization Crystallization->Characterization Pure this compound

Caption: Experimental workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, and its biosynthesis is believed to start from acetyl-CoA and malonyl-CoA, catalyzed by a polyketide synthase (PKS). The exact gene cluster responsible for this compound biosynthesis in A. fumigatus has not been definitively characterized in the literature, but a putative pathway can be proposed based on the biosynthesis of similar fungal benzoquinones.

spinulosin_biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide OrsellinicAcid Orsellinic Acid Polyketide->OrsellinicAcid Cyclization/ Aromatization ModificationEnzymes Modification Enzymes (e.g., hydroxylases, methyltransferases) OrsellinicAcid->ModificationEnzymes Series of enzymatic modifications This compound This compound ModificationEnzymes->this compound

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways

The specific signaling pathways directly affected by this compound are not yet fully elucidated. However, quinonoid compounds, in general, are known to be redox-active and can interfere with cellular processes by generating reactive oxygen species (ROS) or by acting as Michael acceptors, leading to the covalent modification of cellular nucleophiles such as cysteine residues in proteins. This can potentially impact various signaling pathways, including:

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways are crucial for responding to cellular stress, including oxidative stress. The introduction of exogenous quinones can trigger MAPK signaling cascades as a cellular defense mechanism.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of the inflammatory response. The redox activity of quinones can modulate the activity of NF-κB.

Further research is needed to delineate the precise molecular targets and signaling cascades that are modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Aspergillus fumigatus. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to work with this intriguing fungal metabolite. The provided diagrams offer a visual representation of the isolation workflow and the putative biosynthetic pathway. While the historical context and isolation procedures are relatively established, the precise genetic basis of this compound biosynthesis and its specific interactions with cellular signaling pathways remain areas for future investigation. The information presented here lays the groundwork for further studies into the biological activities and potential applications of this compound.

References

The Spinulosin Biosynthesis Pathway in Penicillium Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of spinulosin, a toluquinone-derived secondary metabolite produced by Penicillium species, most notably Penicillium spinulosum. Drawing upon the principles of fungal polyketide biosynthesis, this document outlines the hypothetical enzymatic steps, the corresponding gene cluster, and detailed experimental protocols for pathway elucidation and characterization.

Introduction to this compound and its Biosynthetic Origin

This compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) is a fungal polyketide that has garnered interest for its biological activities.[1] Like many fungal secondary metabolites, the biosynthesis of this compound is believed to originate from a dedicated biosynthetic gene cluster (BGC) encoding a core polyketide synthase (PKS) and a suite of tailoring enzymes. While the complete and experimentally validated pathway remains to be fully elucidated, a hypothetical pathway can be constructed based on known fungal metabolic pathways and identified precursors in P. spinulosum.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to initiate with the synthesis of a polyketide backbone by a non-reducing polyketide synthase (NR-PKS). This is followed by a series of enzymatic modifications, including hydroxylation, methylation, and oxidation, to yield the final this compound molecule. Key precursors identified in P. spinulosum cultures, such as 3-methyl orsellinic acid, strongly support a polyketide origin.[2]

The proposed enzymatic steps are as follows:

  • Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to produce a polyketide chain, which is then cyclized and released, likely as 3-methylorsellinic acid.

  • Decarboxylation (optional shunt): The 3-methylorsellinic acid can be decarboxylated to form orcinol, another known metabolite in related fungi.

  • Hydroxylation: A cytochrome P450 monooxygenase likely hydroxylates the aromatic ring of the polyketide intermediate.

  • O-Methylation: An S-adenosyl methionine (SAM)-dependent O-methyltransferase installs the methoxy group onto a hydroxyl group of the intermediate.

  • Second Hydroxylation: Another hydroxylation event, likely catalyzed by a separate P450 monooxygenase, adds the second hydroxyl group to the aromatic ring.

  • Oxidation: Finally, an oxidase or dehydrogenase catalyzes the oxidation of the dihydroxylated intermediate to the corresponding toluquinone, this compound.

Spinulosin_Biosynthesis_Pathway cluster_0 Core Polyketide Synthesis cluster_1 Tailoring Steps Acetyl_CoA Acetyl-CoA + Malonyl-CoA NR_PKS Non-Reducing Polyketide Synthase (PKS) Acetyl_CoA->NR_PKS 3_Methylorsellinic_Acid 3-Methylorsellinic Acid NR_PKS->3_Methylorsellinic_Acid Intermediate_1 Hydroxylated Intermediate 3_Methylorsellinic_Acid->Intermediate_1 Hydroxylase (e.g., P450) Intermediate_2 Methoxylated Intermediate Intermediate_1->Intermediate_2 O-Methyltransferase Intermediate_3 Dihydroxylated Intermediate Intermediate_2->Intermediate_3 Hydroxylase (e.g., P450) This compound This compound Intermediate_3->this compound Oxidase

A proposed biosynthetic pathway for this compound.

Hypothetical this compound Biosynthetic Gene Cluster

Fungal secondary metabolite biosynthetic pathways are typically encoded by genes clustered together on a chromosome. A hypothetical this compound BGC would likely contain the following key genes:

  • PKS: A non-reducing polyketide synthase responsible for synthesizing the polyketide backbone.

  • Hydroxylases: One or more genes encoding cytochrome P450 monooxygenases for the hydroxylation steps.

  • O-Methyltransferase: A gene encoding an O-methyltransferase.

  • Oxidase/Dehydrogenase: A gene encoding an enzyme for the final oxidation step.

  • Transcription Factor: A regulatory gene, often containing a Zn(II)2Cys6 binuclear cluster domain, that controls the expression of the other genes in the cluster.

  • Transporter: A gene encoding a membrane transporter, likely from the Major Facilitator Superfamily (MFS), to export this compound out of the cell.

Spinulosin_Gene_Cluster cluster_0 Hypothetical this compound Biosynthetic Gene Cluster TF Transcription Factor PKS NR-PKS TF->PKS HYD1 Hydroxylase 1 (P450) PKS->HYD1 OMT O-Methyl- transferase HYD1->OMT HYD2 Hydroxylase 2 (P450) OMT->HYD2 OX Oxidase HYD2->OX Transporter Transporter (MFS) OX->Transporter

A hypothetical this compound biosynthetic gene cluster.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the production yields of this compound from Penicillium spinulosum cultures. However, for context, the production of other secondary metabolites in Penicillium species can range from micrograms to hundreds of milligrams per liter, depending on the compound, strain, and culture conditions. For example, an engineered strain of Penicillium chrysogenum was reported to produce up to 203.5 µg/L of camptothecin.

ParameterValueSpeciesReference
This compound Yield Data not availableP. spinulosum-
Camptothecin Yield up to 203.5 µg/LP. chrysogenum

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout via CRISPR/Cas9

This protocol describes a method for targeted gene deletion in P. spinulosum to functionally characterize candidate genes in the putative this compound BGC.

Materials:

  • P. spinulosum strain

  • Cas9 protein and sgRNA (custom synthesized)

  • Donor DNA with homology arms flanking a selection marker

  • Protoplasting buffer (e.g., 1.2 M MgSO4, 10 mM sodium phosphate, pH 5.8)

  • Lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and chitinase)

  • PEG-calcium transformation buffer (e.g., 40% PEG 4000, 50 mM CaCl2, 10 mM Tris-HCl, pH 7.5)

  • Regeneration medium (e.g., potato dextrose agar with 1.2 M sorbitol)

  • Appropriate selection agent

Procedure:

  • sgRNA Design: Design sgRNAs targeting the gene of interest using a suitable online tool.

  • Donor DNA Construction: Amplify ~1 kb regions upstream and downstream of the target gene (homology arms). Assemble these with a selection marker cassette using techniques like Gibson assembly or overlap extension PCR.

  • Protoplast Preparation:

    • Grow P. spinulosum in liquid medium to the mid-log phase.

    • Harvest mycelia by filtration and wash with protoplasting buffer.

    • Resuspend mycelia in protoplasting buffer containing the lytic enzyme cocktail.

    • Incubate with gentle shaking until a sufficient number of protoplasts are released (monitor microscopically).

    • Separate protoplasts from mycelial debris by filtration through sterile glass wool.

    • Wash protoplasts with STC buffer (1.2 M sorbitol, 10 mM CaCl2, 10 mM Tris-HCl, pH 7.5).

  • Transformation:

    • Incubate purified Cas9 protein with the sgRNA to form the ribonucleoprotein (RNP) complex.

    • Mix the protoplasts with the RNP complex and the donor DNA.

    • Add PEG-calcium transformation buffer and incubate.

    • Plate the transformation mix onto regeneration medium containing the appropriate selection agent.

  • Screening and Verification:

    • Isolate genomic DNA from putative transformants.

    • Verify gene deletion by PCR using primers flanking the target gene and internal to the selection marker.

    • Confirm the absence of the target gene transcript by RT-qPCR.

Metabolite Analysis by HPLC

This protocol outlines a general method for the extraction and quantification of this compound from P. spinulosum cultures.

Materials:

  • P. spinulosum culture (liquid or solid)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • This compound analytical standard

  • HPLC system with a C18 column and a UV/Vis or DAD detector

Procedure:

  • Extraction:

    • Liquid Culture: Extract the culture filtrate with an equal volume of ethyl acetate. Separate the organic layer and evaporate to dryness.

    • Solid Culture: Macerate the agar culture in ethyl acetate, sonicate, and filter. Evaporate the filtrate to dryness.

  • Sample Preparation:

    • Resuspend the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B). For example, start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the UV absorbance maximum of this compound (around 290 nm).

  • Quantification:

    • Prepare a standard curve of the this compound analytical standard at known concentrations.

    • Inject the samples and integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Experimental_Workflow Start Identify Putative This compound BGC in P. spinulosum Genome Knockout Gene Knockout of Candidate Genes (PKS, Tailoring Enzymes) Start->Knockout Expression Heterologous Expression of the Putative BGC in a Model Host (e.g., A. nidulans) Start->Expression Analysis1 Metabolite Analysis (HPLC, LC-MS) of Knockout Strains Knockout->Analysis1 Validation Confirm this compound Production/Abolition Analysis1->Validation Analysis2 Metabolite Analysis (HPLC, LC-MS, NMR) of Expression Host Expression->Analysis2 Analysis2->Validation End Pathway Elucidation Validation->End

A general workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Penicillium species presents a compelling area of study for natural product chemists and molecular biologists. While the exact enzymatic machinery remains to be definitively characterized, the proposed pathway, based on established principles of fungal polyketide biosynthesis, provides a solid framework for future research. The application of modern genetic and analytical techniques, as outlined in this guide, will be instrumental in fully elucidating the this compound biosynthetic pathway, potentially enabling the engineered production of this compound and its derivatives for pharmaceutical and other applications.

References

Spinulosin: A Technical Guide to Its Natural Sources and Fungal Producers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Spinulosin is a naturally occurring benzoquinone, a class of secondary metabolites produced by various microorganisms. Characterized by its distinctive purple-black crystalline structure, this polyketide has attracted interest for its biological activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, with a detailed focus on its fungal producers. It consolidates information on the influence of culture conditions on its synthesis, outlines detailed experimental protocols for its isolation and purification, and illustrates the key biosynthetic and regulatory signaling pathways involved in its production.

Introduction to this compound

This compound (IUPAC Name: 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione) is a fungal metabolite first identified as a metabolic product of Penicillium spinulosum.[1] It is also known by synonyms such as hydroxyfumigatin and 3,6-dihydroxy-5-methoxy-p-toluquinone.[1][2] The compound is slightly soluble in cold water but more so in hot water and dissolves in dilute NaOH solutions to produce a purple solution with a bluish hue.[1]

Table 1: Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₈O₅[1][2][3]
Molecular Weight 184.15 g/mol [1][2][3]
CAS Registry Number 85-23-4[1][2]
Appearance Purple-black crystals[1]
Melting Point 202°C[1]
InChIKey GFAZBXKENDSJEB-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=O)C(=C(C1=O)O)OC)O[1]

Natural Sources and Fungal Producers

This compound is primarily a product of fungal secondary metabolism. While various fungi are prolific producers of pigments and other polyketides, specific species are consistently cited as the main sources of this compound.[4][5]

Primary Fungal Producers

The most well-documented producers of this compound belong to the genera Aspergillus and Penicillium.

  • Aspergillus fumigatus : This ubiquitous filamentous fungus is a known producer of a diverse array of secondary metabolites, including this compound and the related compound fumigatin.[3][4][5]

  • Penicillium spinulosum : This is the species from which this compound was originally isolated and derives its name.[4]

  • Ramichloridium apiculatum : this compound has also been reported as a metabolite of this fungus.[1]

Other Potential Natural Sources
  • Marine-Derived Fungi : The marine environment is a rich source of novel bioactive compounds, and marine-derived strains of Aspergillus have been extensively studied for their secondary metabolites.[6][7][8][9][10] While these fungi produce a plethora of polyketides, specific reports detailing this compound production from marine isolates are not prominent in the current literature.

  • Lichens : Lichens, symbiotic organisms of fungi and algae, are known to produce a vast number of unique secondary metabolites, many of which are polyketides synthesized by the fungal partner (mycobiont).[11][12][13][14][15] However, specific identification of this compound from lichen sources is not extensively documented.

Quantitative Data on this compound Production

While precise quantitative yield data for this compound is sparse in publicly available literature, studies have shown that its production is highly dependent on culture conditions. The biosynthesis of secondary metabolites like this compound is often triggered by nutrient depletion or other environmental stressors.[3]

Table 2: Influence of Culture Conditions on this compound Production by Aspergillus fumigatus

ParameterObservationSignificanceReference(s)
pH The formation of the related mycotoxin, fumigatin, occurs only when the medium pH falls below 4.0. This compound is noted to substitute for fumigatin under slightly different conditions.pH is a critical factor that can shift the metabolic output between closely related compounds.[3]
Temperature Production is influenced by the incubation temperature.Optimal temperature is crucial for fungal growth and secondary metabolite synthesis.[3]
Growth Phase This compound formation is correlated with the growth phase of the fungus.Secondary metabolite production typically occurs during the stationary phase of fungal growth after primary growth has slowed.[3]
Degradation A. fumigatus is capable of degrading this compound during its growth.The final yield is a net result of synthesis and degradation, making harvest time a critical parameter.[3]

Experimental Protocols

The following sections provide detailed methodologies for the isolation of producer fungi and the subsequent extraction and purification of this compound. These protocols are synthesized from standard methods for fungal metabolite research.[16][17][18][19][20]

Fungal Isolation and Cultivation

Objective: To obtain a pure culture of a this compound-producing fungus (e.g., Aspergillus fumigatus) from an environmental sample (e.g., soil).

Methodology:

  • Sample Preparation : Prepare a serial dilution of the soil sample in sterile distilled water.

  • Plating : Plate the diluted samples onto Potato Dextrose Agar (PDA) medium supplemented with antibiotics to inhibit bacterial growth.

  • Incubation : Incubate the plates at 25-28°C for 5-7 days, or until fungal colonies are visible.

  • Pure Culture Isolation (Single Spore Method) :

    • From a primary colony exhibiting Aspergillus morphology, prepare a fungal spore suspension in sterile water.

    • Using a sterile inoculation loop, streak the spore suspension onto a fresh PDA plate to obtain well-separated colonies.

    • Incubate at 25-28°C for 5 days.

    • Select a single, isolated colony and transfer it to a new PDA slant for maintenance and storage.[16]

  • Liquid Culture for Production :

    • Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Glucose Minimal Medium (GMM), with spores from the pure culture.[17]

    • Incubate the flask in a shaker at 25-28°C and 200 RPM for 7-14 days to allow for fungal growth and metabolite production.[17][20]

This compound Extraction

Objective: To extract crude this compound from the fungal liquid culture.

Methodology:

  • Biomass Separation : After incubation, separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction :

    • Combine the culture filtrate with an equal volume of a non-polar organic solvent, such as ethyl acetate, in a separating funnel.[20]

    • Shake the funnel vigorously and then allow the layers to separate. This compound will partition into the organic (ethyl acetate) layer.

    • Collect the organic layer. Repeat the extraction process on the aqueous layer to maximize recovery.

  • Solvent Evaporation : Combine all organic extracts and evaporate the solvent using a rotary evaporator under reduced pressure to yield the crude extract.

This compound Purification

Objective: To purify this compound from the crude extract.

Methodology:

  • Column Preparation : Prepare a silica gel (60-120 mesh) column using a suitable solvent like n-hexane to create a slurry and pack the column.[20]

  • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Gradient Elution : Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane -> ethyl acetate -> methanol.[20]

  • Fraction Collection : Collect the eluate in separate fractions.

  • Analysis : Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the purple-colored this compound.

  • Final Purification : Pool the fractions containing the pure compound and evaporate the solvent to obtain purified, crystalline this compound.

Biosynthesis and Regulatory Pathways

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, biosynthesized from simple acetate units. The key precursor is orsellinic acid, which is formed by a non-reducing polyketide synthase (PKS).[21][22][23][24][25] The pathway involves the condensation of one acetyl-CoA molecule with three malonyl-CoA molecules. Subsequent enzymatic modifications, including hydroxylation and O-methylation, lead to the final this compound structure.

G cluster_0 Polyketide Synthesis cluster_1 Tailoring Steps acetyl_coa Acetyl-CoA pks Orsellinic Acid Synthase (PKS) acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks orsellinic_acid Orsellinic Acid pks->orsellinic_acid intermediate1 Trihydroxy Toluene Intermediate orsellinic_acid->intermediate1 Decarboxylation hydroxylase1 Hydroxylase intermediate2 Tetrahydroxy Toluene Intermediate hydroxylase1->intermediate2 hydroxylase2 Hydroxylase methyltransferase O-Methyltransferase This compound This compound methyltransferase->this compound intermediate1->intermediate2 intermediate2->this compound

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

TOR Signaling Pathway and Regulation of Secondary Metabolism

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular network in eukaryotes that regulates key biological processes, including growth and secondary metabolism.[2][26][27] In fungi like Aspergillus flavus, the TOR pathway is crucial for regulating the biosynthesis of secondary metabolites such as aflatoxin.[2][28][26][27] Inhibition of the TOR kinase (e.g., by rapamycin) has been shown to significantly alter the expression of genes within biosynthetic gene clusters. It is therefore highly probable that this pathway also plays a key role in governing the production of other polyketides, including this compound, in Aspergillus fumigatus.

TOR_Pathway Nutrients Nutrients / Growth Factors TORC1 TOR Complex 1 (TORC1) Nutrients->TORC1 Activates Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 FKBP12->TORC1 Inhibits Sch9 Sch9 Kinase TORC1->Sch9 Activates TapA_Complex TapA-Phosphatase Complex TORC1->TapA_Complex Activates Biosynthesis Secondary Metabolite Biosynthesis (e.g., this compound) Sch9->Biosynthesis Regulates Growth Cell Growth & Proliferation Sch9->Growth Regulates TapA_Complex->Growth Regulates

Caption: Simplified TOR signaling pathway in Aspergillus regulating secondary metabolism.

Overall Experimental Workflow

The process of obtaining purified this compound involves a multi-step workflow, from the initial isolation of the producing organism to the final characterization of the compound.

Workflow A 1. Fungal Isolation (e.g., from soil) B 2. Pure Culture (Single Spore Isolation) A->B C 3. Liquid Fermentation (Production Phase) B->C D 4. Harvest & Separation (Mycelia & Filtrate) C->D E 5. Solvent Extraction (e.g., Ethyl Acetate) D->E F 6. Crude Extract (After Solvent Evaporation) E->F G 7. Column Chromatography (Purification) F->G H 8. Pure this compound G->H

Caption: General experimental workflow for this compound production and purification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Biological Activity of Spinulosin

Disclaimer: This document summarizes the currently available public information regarding the preliminary biological activity of the fungal metabolite, this compound. Extensive searches for specific quantitative data (MIC, IC₅₀, Kᵢ), detailed experimental protocols, and defined signaling pathways directly involving this compound have yielded limited specific results. Much of the available information is of a general nature. This guide, therefore, synthesizes the existing knowledge on related compounds and relevant biological assay methodologies to provide a foundational understanding for future research.

Introduction to this compound

This compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) is a quinone-derived secondary metabolite produced by various fungi, including certain species of Aspergillus and Penicillium. As a member of the benzoquinone class of compounds, it is of interest to the scientific community for its potential bioactive properties. This document aims to provide a comprehensive overview of the preliminary biological activities attributed to this compound, drawing from available literature and contextual information from related fungal metabolites.

Known Biological Activities of this compound

While specific quantitative data for this compound is not widely available in the public domain, preliminary studies and the activities of structurally similar compounds suggest that its biological activities may include antifungal, antibacterial, and cytotoxic effects.

Antifungal Activity

Fungal secondary metabolites often exhibit antifungal properties, and quinones, in particular, are known to play a role in fungal defense mechanisms. The precise minimum inhibitory concentrations (MICs) for this compound against various fungal pathogens have not been extensively reported in readily accessible literature. However, the general mechanisms by which fungal metabolites exert antifungal effects include:

  • Disruption of Cell Membrane Integrity: Interference with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.

  • Inhibition of Cell Wall Synthesis: Targeting enzymes crucial for the biosynthesis of chitin and β-glucans, essential components of the fungal cell wall.

  • Interference with Essential Metabolic Pathways: Inhibition of key enzymes involved in fungal respiration or other vital metabolic processes.

Antibacterial Activity

Similar to its potential antifungal properties, this compound may possess antibacterial activity. The MICs against various bacterial strains are not well-documented. The proposed mechanisms for antibacterial action by related compounds often involve:

  • Inhibition of DNA Gyrase or Topoisomerase IV: Interference with bacterial DNA replication.

  • Disruption of the Bacterial Cell Membrane: Leading to depolarization and cell death.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an area of research interest. Specific IC₅₀ values are not consistently reported in the literature. General mechanisms of cytotoxicity for quinone-containing compounds include:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components, including DNA, proteins, and lipids.

  • Inhibition of Topoisomerase Enzymes: Leading to DNA damage and apoptosis.

  • Interference with Cellular Signaling Pathways: Dysregulation of pathways involved in cell proliferation, survival, and death.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is not well-characterized. However, quinone structures are known to interact with various enzymes, potentially acting as competitive or non-competitive inhibitors. The determination of inhibition constants (Kᵢ) would be crucial to understand its potency and mechanism of action against specific enzymatic targets.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not available in the context of specific studies on this compound. However, standard methodologies for evaluating antifungal, antibacterial, and cytotoxic activities are well-established and can be adapted for this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Methodology:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is read as the lowest concentration of this compound in which no visible growth is observed.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the MIC of an antibacterial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Methodology:

  • Preparation of Bacterial Inoculum: Bacterial isolates are grown on a suitable agar medium (e.g., Mueller-Hinton Agar). A suspension is prepared in sterile broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that prevents visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Adherent cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment with this compound: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the this compound concentration.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated in the available literature. However, as a fungal secondary metabolite, its production and activity could be linked to conserved fungal signaling pathways.

Fungal Secondary Metabolism and Signaling

The biosynthesis of secondary metabolites like this compound in fungi is often regulated by complex signaling networks that respond to environmental cues. Key pathways include:

  • G-protein Signaling Pathways: These are central to sensing external signals and regulating a wide range of cellular processes, including secondary metabolism.

  • MAPK (Mitogen-Activated Protein Kinase) Cascades: These pathways are involved in responses to various stresses and can influence the production of secondary metabolites.

  • Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining the fungal cell wall and can be interconnected with the regulation of secondary metabolite production.

Below is a generalized diagram illustrating the relationship between external signals and the activation of fungal secondary metabolism.

Fungal_Secondary_Metabolism_Signaling cluster_0 External Signals cluster_1 Signal Transduction cluster_2 Cellular Response Nutrient Limitation Nutrient Limitation G-Protein Signaling G-Protein Signaling Nutrient Limitation->G-Protein Signaling Oxidative Stress Oxidative Stress MAPK Cascade MAPK Cascade Oxidative Stress->MAPK Cascade pH Change pH Change CWI Pathway CWI Pathway pH Change->CWI Pathway Transcription Factor Activation Transcription Factor Activation G-Protein Signaling->Transcription Factor Activation MAPK Cascade->Transcription Factor Activation CWI Pathway->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression This compound Biosynthesis This compound Biosynthesis Gene Expression->this compound Biosynthesis

Caption: Generalized signaling cascade for fungal secondary metabolite production.

Conclusion and Future Directions

The preliminary biological activity of this compound presents an intriguing area for further investigation. While the current body of public knowledge lacks specific quantitative data and detailed mechanistic studies, the structural characteristics of this compound and the activities of related fungal benzoquinones suggest its potential as an antifungal, antibacterial, and cytotoxic agent.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro assays to determine the MIC and IC₅₀ values of this compound against a broad panel of fungal and bacterial pathogens, as well as various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms by which this compound exerts its biological effects.

  • Signaling Pathway Analysis: Investigating the direct impact of this compound on key cellular signaling pathways in target organisms.

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models.

The generation of robust quantitative data and a deeper understanding of its mechanism of action will be critical in determining the potential of this compound as a lead compound for drug development.

The Elucidation of Spinulosin: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and the methodologies pertinent to the elucidation of spinulosin, a quinoid fungal metabolite. This compound, produced by fungi such as Aspergillus fumigatus and Ramichloridium apiculatum, is a substituted p-benzoquinone with a molecular formula of C₈H₈O₅.[1] This document collates available spectroscopic data and outlines the experimental workflows typically employed for the isolation and characterization of such natural products.

Chemical Structure and Properties

This compound is chemically defined as 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione.[1] Its structure consists of a p-benzoquinone ring substituted with two hydroxyl groups, one methoxy group, and one methyl group.

PropertyValueSource
IUPAC Name 2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dionePubChem[1]
Molecular Formula C₈H₈O₅PubChem[1]
Molecular Weight 184.15 g/mol PubChem[1]
Exact Mass 184.03717335 DaPubChem[1]
SMILES CC1=C(C(=O)C(=C(C1=O)O)OC)OPubChem[1]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. While extensive, publicly archived raw spectral data is limited, the following tables summarize the known and predicted spectroscopic characteristics based on its structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.

Ion / Fragmentm/z (Relative Abundance)Analysis
[M]⁺ 184Molecular Ion
Fragment 1 113Second highest peak, potential loss of C₃H₃O₂
Fragment 2 Data not availableThird highest peak
Data sourced from PubChem GC-MS data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR) Expected Signals: Based on the structure of this compound, one would anticipate the following proton signals:

  • A singlet for the methyl group protons (-CH₃).

  • A singlet for the methoxy group protons (-OCH₃).

  • Two distinct singlets for the two hydroxyl group protons (-OH), which are exchangeable with D₂O.

¹³C-NMR (Carbon NMR) Expected Signals: A proton-decoupled ¹³C-NMR spectrum would be expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule:

  • Two signals for the carbonyl carbons (C=O) of the quinone ring.

  • Four signals for the sp²-hybridized carbons of the quinone ring.

  • One signal for the methoxy carbon (-OCH₃).

  • One signal for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl) 3500 - 3200 (broad)Stretching
C=O (quinone) 1680 - 1650Stretching
C=C (alkene) 1650 - 1600Stretching
C-O (ether/hydroxyl) 1260 - 1000Stretching
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. As a substituted p-benzoquinone, this compound is expected to exhibit characteristic absorptions in the UV and visible regions arising from n→π* and π→π* electronic transitions of the conjugated carbonyl system.

Electronic TransitionExpected λmax Range (nm)Chromophore
n → π 400 - 500C=O (Quinone)
π → π 240 - 280Conjugated System

Experimental Protocols

The elucidation of this compound's structure follows a standard workflow in natural product chemistry, from isolation to spectroscopic analysis.

Isolation and Purification of this compound

The following protocol is a generalized representation for the isolation of this compound from a fungal source like Aspergillus fumigatus, based on common methodologies for fungal secondary metabolites.

  • Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth or Czapek-Dox broth) under specific conditions of temperature (e.g., 25-30°C) and agitation for a period of several days to weeks to allow for the production of secondary metabolites.[2]

  • Extraction:

    • The fungal culture is separated into mycelium and culture filtrate by filtration.

    • The filtrate is extracted with an organic solvent such as ethyl acetate (EtOAc).

    • The mycelium is also typically extracted, often after being homogenized, using a solvent like methanol or ethyl acetate to capture intracellular metabolites.

  • Purification:

    • The crude extracts from the filtrate and mycelium are combined, dried, and concentrated under reduced pressure.

    • The resulting crude extract is subjected to chromatographic purification. This is a multi-step process that may include:

      • Silica Gel Column Chromatography: The crude extract is fractionated using a gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

      • Preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using these higher-resolution techniques to yield pure this compound.

Spectroscopic Analysis Conditions

To obtain the data required for structure elucidation, the following instrumental conditions are typically employed:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5] Tetramethylsilane (TMS) is often used as an internal standard.

  • Mass Spectrometry: Mass spectra are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or through Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[3]

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the purified compound dissolved in a suitable solvent like ethanol or methanol.

Logical Workflow for Structure Elucidation

The process from isolating the producing organism to confirming the final chemical structure can be visualized as a logical workflow.

G cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation fungal_culture Fungal Culture (Aspergillus fumigatus) extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction chromatography Chromatographic Purification (Silica Column, HPLC) extraction->chromatography ms Mass Spectrometry (MS) - Molecular Weight - Formula chromatography->ms Pure this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) - C/H Framework chromatography->nmr Pure this compound ir IR Spectroscopy - Functional Groups chromatography->ir Pure this compound uv UV-Vis Spectroscopy - Conjugated Systems chromatography->uv Pure this compound data_integration Data Integration & Analysis ms->data_integration nmr->data_integration ir->data_integration uv->data_integration structure Final Structure of this compound data_integration->structure

Workflow for this compound Structure Elucidation.

References

Unveiling Nature's Arsenal: A Technical Guide to Spinulosin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the naturally occurring derivatives of spinulosin, a quinone compound of fungal origin. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the known this compound analogues, their biological activities, and the experimental methodologies for their study.

This compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) is a secondary metabolite primarily produced by fungi of the genera Penicillium and Aspergillus, notably Penicillium spinulosum and Aspergillus fumigatus.[1] While this compound itself has been the subject of study, a deeper understanding of its naturally produced derivatives is crucial for exploring the full therapeutic potential of this class of compounds. This guide summarizes the current knowledge on these derivatives, presenting data in a structured format to facilitate research and development efforts.

Naturally Occurring this compound Derivatives

Research has identified several derivatives of this compound produced by fungal metabolic pathways. These analogues often involve hydroxylation or dehydrogenation of the parent molecule. The following table summarizes the key known derivatives found in nature:

Compound NameChemical StructureProducing Organism(s)
This compound 3,6-dihydroxy-4-methoxy-2,5-toluquinonePenicillium spinulosum, Aspergillus fumigatus[1]
6-Hydroxythis compound 2,5,6-trihydroxy-3-methoxy-p-toluquinoneAspergillus fumigatus
Dehydrothis compound 3-hydroxy-4-methoxy-6-methyl-1,2,5,8-tetraoxo-cyclohex-3-enePenicillium spp.

Biological Activities of this compound and its Derivatives

This compound and its analogues have demonstrated a range of biological activities, with antifungal properties being the most prominent. This has led to interest in their potential as lead compounds for the development of new antimicrobial agents. The available quantitative data on their biological activities are presented below for comparative analysis.

CompoundActivityTarget Organism/Cell LineMeasurement (e.g., IC50, MIC)
This compoundAntifungalVarious fungal speciesData not available in provided search results
This compoundMycotoxin-Produced by Aspergillus fumigatus[2]

Note: Specific quantitative data for the antifungal and other biological activities of this compound derivatives were not available in the initial search results. Further focused literature review is required to populate this table comprehensively.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be closely related to that of other benzoquinone compounds in fungi. While a complete and detailed signaling pathway for this compound and its derivatives is not fully elucidated in the provided information, a generalized pathway can be proposed based on related fungal secondary metabolite biosynthesis. The core of the molecule is likely derived from the polyketide pathway, followed by a series of tailoring reactions including hydroxylation, methylation, and oxidation.

The co-production of fumigatin and this compound by Aspergillus fumigatus, and the observation that this compound can substitute fumigatin under slightly different culture conditions, suggests a shared or branching biosynthetic pathway.[2]

spinulosin_biosynthesis Polyketide Precursor Polyketide Precursor Benzoquinone Intermediate Benzoquinone Intermediate Polyketide Precursor->Benzoquinone Intermediate Polyketide Synthase Fumigatin Precursor Fumigatin Precursor Benzoquinone Intermediate->Fumigatin Precursor Tailoring Enzymes Fumigatin Fumigatin Fumigatin Precursor->Fumigatin Oxidation This compound Precursor This compound Precursor Fumigatin Precursor->this compound Precursor Hydroxylation/Methylation This compound This compound This compound Precursor->this compound Oxidation 6-Hydroxythis compound 6-Hydroxythis compound This compound->6-Hydroxythis compound Hydroxylation Dehydrothis compound Dehydrothis compound This compound->Dehydrothis compound Dehydrogenation

Caption: Proposed biosynthetic pathway for this compound and its derivatives.

Experimental Protocols

The isolation and characterization of this compound and its derivatives from fungal cultures are critical steps for their study. The following provides a general overview of the experimental workflow.

Fungal Cultivation and Extraction
  • Cultivation: Aspergillus fumigatus or Penicillium spinulosum is cultured on a suitable medium, such as a saccharose-containing medium, under specific conditions of temperature and pH to promote the production of this compound and its derivatives.[2]

  • Extraction: The fungal biomass and culture medium are typically extracted with an organic solvent like ethyl acetate or chloroform to isolate the secondary metabolites.

Purification and Characterization
  • Chromatography: The crude extract is subjected to various chromatographic techniques, such as column chromatography and thin-layer chromatography (TLC), for the separation and purification of individual compounds.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Structure Elucidation Inoculation Inoculation Incubation Incubation Inoculation->Incubation Solvent Extraction Solvent Extraction Incubation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography TLC Analysis TLC Analysis Column Chromatography->TLC Analysis Pure Compound Pure Compound TLC Analysis->Pure Compound NMR NMR Pure Compound->NMR MS MS Pure Compound->MS UV-Vis UV-Vis Pure Compound->UV-Vis Structural Information Structural Information NMR->Structural Information MS->Structural Information UV-Vis->Structural Information

Caption: General experimental workflow for the isolation and characterization of this compound derivatives.

This technical guide provides a foundational understanding of naturally occurring this compound derivatives. Further research is warranted to fully characterize the biological activities of these compounds and to elucidate their precise biosynthetic pathways. Such efforts will be instrumental in unlocking their potential for applications in medicine and biotechnology.

References

Early Investigations into the Biosynthesis of Fumigatin and Spinulosin: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that first illuminated the biosynthetic pathways of two closely related fungal quinones: fumigatin and spinulosin. Produced by species of Aspergillus and Penicillium, these secondary metabolites drew early interest for their antimicrobial properties. This document summarizes the key quantitative data from precursor feeding experiments, details the experimental protocols used in these seminal works, and provides visualizations of the proposed biosynthetic pathways and experimental workflows.

Introduction

Fumigatin (3-hydroxy-4-methoxy-2,5-toluquinone) and this compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) are polyketide-derived pigments that were first isolated and characterized in the early 20th century. Fumigatin is notably produced by Aspergillus fumigatus, while this compound is a characteristic metabolite of Penicillium spinulosum. The structural similarity between these two compounds hinted at a shared biosynthetic origin, a hypothesis that was explored in a series of elegant isotopic labeling studies in the mid-1960s. This guide revisits these early investigations to provide a comprehensive overview of the initial understanding of fumigatin and this compound formation.

Quantitative Data from Precursor Feeding Experiments

The core of the early biosynthetic studies involved feeding isotopically labeled precursors to fungal cultures and subsequently determining the extent and position of the label in the final products. These experiments were crucial in establishing the polyketide origin of fumigatin and this compound and identifying key intermediates in their formation.

Fumigatin Biosynthesis in Aspergillus fumigatus**

Early work by Pettersson and others in the 1960s established that fumigatin is derived from the acetate-malonate pathway, with orsellinic acid as a key intermediate. The following tables summarize the quantitative data from these foundational isotopic labeling studies.

Table 1: Incorporation of Labeled Precursors into Fumigatin by Aspergillus fumigatus

Labeled Precursor FedIsotopeMolar Incorporation (%)Reference
[1-¹⁴C]Acetate¹⁴C0.23Pettersson, G. (1965)
[¹⁴C]Orsellinic acid (carboxyl-labeled)¹⁴C25Pettersson, G. (1965)
[¹⁴C]Orsellinic acid (uniformly labeled)¹⁴CNot specifiedGatenbeck, S. & Sjöland, S. (1964)
L-[¹⁴CH₃]Methionine¹⁴C0.15Pettersson, G. (1965)

Table 2: Relative Specific Activity of Fumigatin and its Precursor

Labeled PrecursorRelative Specific Activity of FumigatinRelative Specific Activity of FumigatolReference
[¹⁴C]Orsellinic acidLowerHigherGatenbeck, S. & Sjöland, S. (1964)

Note: The higher specific activity of fumigatol compared to fumigatin when feeding labeled orsellinic acid indicates that fumigatol is a precursor to fumigatin.

This compound Biosynthesis in Penicillium spinulosum**

While early studies on this compound biosynthesis are less abundant in the literature compared to fumigatin, its structural relationship to fumigatin and co-isolation from various fungi strongly suggest a parallel biosynthetic pathway originating from orsellinic acid. Although detailed quantitative precursor feeding experiments from the same era are not as readily available, the identification of orsellinic acid derivatives in P. spinulosum cultures supports this hypothesis.

Experimental Protocols

The following sections detail the methodologies employed in the early studies on fumigatin and this compound, providing a glimpse into the techniques available to researchers at the time.

Fungal Strains and Culture Conditions
  • Aspergillus fumigatus : Strains were typically cultured on a Raulin-Thom medium. The composition of this medium is as follows:

    • Sucrose: 70.0 g

    • Tartaric acid: 4.0 g

    • Diammonium tartrate: 4.0 g

    • Potassium carbonate: 0.6 g

    • Ammonium dihydrogen phosphate: 0.6 g

    • Magnesium carbonate: 0.4 g

    • Ammonium sulfate: 0.25 g

    • Zinc sulfate: 0.07 g

    • Ferrous sulfate: 0.07 g

    • Potassium silicate: 0.07 g

    • Distilled water to 1 liter. Cultures were incubated at 24°C for 10-14 days.

  • Penicillium spinulosum : Strains were commonly grown on Czapek-Dox medium. The composition is as follows:

    • Sucrose: 30.0 g

    • Sodium nitrate: 2.0 g

    • Dipotassium phosphate: 1.0 g

    • Magnesium sulfate: 0.5 g

    • Potassium chloride: 0.5 g

    • Ferrous sulfate: 0.01 g

    • Distilled water to 1 liter. Cultures were incubated at room temperature for several weeks.

Precursor Feeding Experiments

Isotopically labeled precursors, such as [1-¹⁴C]acetate, [¹⁴C]orsellinic acid, and L-[¹⁴CH₃]methionine, were added to established fungal cultures. The timing of addition and the concentration of the precursor were critical variables. After a further incubation period to allow for metabolism, the fungal mycelium and culture filtrate were harvested for extraction and analysis.

Isolation and Purification of Fumigatin and this compound

The following is a generalized protocol based on the methods described by Anslow and Raistrick (1938):

  • Extraction : The culture filtrate was acidified and extracted with a suitable organic solvent, such as chloroform or ether.

  • Purification of Fumigatin : The crude extract was subjected to a series of purification steps, including crystallization from solvents like petroleum ether. Fumigatin crystallizes as maroon-colored needles.

  • Purification of this compound : this compound was typically purified by crystallization from hot water or dilute alcohol, forming dark purple needles.

  • Characterization : The identity and purity of the isolated compounds were confirmed by melting point determination, elemental analysis, and comparison with authentic samples.

Radioactivity Measurement

In the isotopic labeling studies, the radioactivity of the purified fumigatin and its degradation products was measured using a Geiger-Müller counter. This allowed for the calculation of specific activity and molar incorporation of the labeled precursors.

Biosynthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed biosynthetic pathways and the general workflow of the precursor feeding experiments.

Fumigatin_Biosynthesis Acetate Acetate Orsellinic_Acid Orsellinic Acid Acetate->Orsellinic_Acid Polyketide Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Orsellinic_Acid Fumigatol Fumigatol (Dihydrofumigatin) Orsellinic_Acid->Fumigatol Decarboxylation, Hydroxylation, Methylation Fumigatin Fumigatin Fumigatol->Fumigatin Oxidation Methionine Methionine (C1-Pool) Methionine->Fumigatol O-Methyltransferase Spinulosin_Biosynthesis Acetate Acetate Orsellinic_Acid Orsellinic Acid Acetate->Orsellinic_Acid Polyketide Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Orsellinic_Acid Intermediate Hydroxylated Intermediate Orsellinic_Acid->Intermediate Decarboxylation, Hydroxylation, Methylation This compound This compound Intermediate->this compound Hydroxylation Methionine Methionine (C1-Pool) Methionine->Intermediate O-Methyltransferase Experimental_Workflow Start Start: Fungal Culture (e.g., A. fumigatus) Feeding Feed with Isotopically Labeled Precursor (e.g., [¹⁴C]Orsellinic Acid) Start->Feeding Incubation Further Incubation Feeding->Incubation Harvest Harvest Mycelium and Culture Filtrate Incubation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Purification of Metabolite (e.g., Fumigatin) Extraction->Purification Measurement Measure Radioactivity Purification->Measurement Analysis Calculate Specific Activity and Incorporation (%) Measurement->Analysis End End: Elucidate Biosynthetic Pathway Analysis->End

Methodological & Application

Application Notes and Protocols for the Purification of Spinulosin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinulosin (2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione) is a naturally occurring quinone produced by the fungus Penicillium spinulosum.[1][2] As a secondary metabolite, it holds potential for various biological activities, making its efficient purification a critical step for further research and development. Column chromatography is a fundamental and widely used technique for the isolation and purification of such fungal metabolites.[3] This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for similar fungal compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₈O₅[4][5]
Molecular Weight184.15 g/mol [4][5]
IUPAC Name2,5-dihydroxy-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione[4]
Synonyms3,6-dihydroxy-4-methoxy-2,5-toluquinone, Hydroxyfumigatin[4]
Appearance(Expected) Colored crystalline solidInferred from related compounds
PolarityModerately polarInferred from structure
SolubilitySoluble in moderately polar organic solvents (e.g., ethyl acetate, acetone, methanol)Inferred from structure

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound, from the cultivation of Penicillium spinulosum to the final purification by column chromatography.

Fungal Cultivation and Extraction of Crude Metabolites

Objective: To cultivate Penicillium spinulosum and extract the crude secondary metabolites containing this compound.

Materials:

  • Penicillium spinulosum culture

  • Czapek-Dox medium

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Shaking incubator

  • Filtration apparatus

Protocol:

  • Inoculate Penicillium spinulosum into a Czapek-Dox medium supplemented with glucose.

  • Incubate the culture at 25-28°C for 14-21 days in a shaking incubator to ensure adequate aeration and growth.

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound by Column Chromatography

Objective: To isolate and purify this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract of Penicillium spinulosum

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

    • Wash the column with 2-3 bed volumes of hexane, ensuring the solvent level does not go below the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as hexane:ethyl acetate (9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v).

    • Visualize the spots under a UV lamp and/or by using a suitable staining reagent.

    • Pool the fractions containing the pure this compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and purity of the final product using analytical techniques such as HPLC and NMR.

Table of Elution Gradient:

StepHexane (%)Ethyl Acetate (%)Volume (mL)
19010200
28020200
37030200
46040200
55050200
60100200
7 (Wash)00 (with Methanol)100

Visualizations

Experimental Workflow for this compound Purification

G cluster_cultivation Fungal Cultivation and Extraction cluster_chromatography Column Chromatography Inoculation of P. spinulosum Inoculation of P. spinulosum Incubation (14-21 days) Incubation (14-21 days) Inoculation of P. spinulosum->Incubation (14-21 days) Filtration Filtration Incubation (14-21 days)->Filtration Liquid-Liquid Extraction\n(Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Liquid-Liquid Extraction\n(Ethyl Acetate) Drying and Concentration Drying and Concentration Liquid-Liquid Extraction\n(Ethyl Acetate)->Drying and Concentration Crude Extract Crude Extract Drying and Concentration->Crude Extract Column Preparation\n(Silica Gel Slurry) Column Preparation (Silica Gel Slurry) Crude Extract->Column Preparation\n(Silica Gel Slurry) Sample Loading Sample Loading Column Preparation\n(Silica Gel Slurry)->Sample Loading Gradient Elution Gradient Elution Sample Loading->Gradient Elution Fraction Collection Fraction Collection Gradient Elution->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Pure Fractions Pooling of Pure Fractions TLC Analysis->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Purified this compound Purified this compound Solvent Evaporation->Purified this compound

Caption: Workflow for the purification of this compound.

Potential Signaling Pathway Modulated by Fungal Metabolites

Many fungal secondary metabolites are known to modulate inflammatory signaling pathways. While the specific pathway for this compound is not definitively established in the provided search results, the Toll-Like Receptor 4 (TLR4) signaling pathway is a common target for such immunomodulatory compounds.[6]

G This compound This compound TLR4 TLR4 This compound->TLR4 Modulates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK Cascade MAPK Cascade (ERK, JNK, p38) TRAF6->MAPK Cascade NF-kB NF-kB TRAF6->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK Cascade->Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines

Caption: TLR4-mediated inflammatory signaling pathway.

References

Application Notes and Protocols: Quantifying Spinulosin in Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinulosin is a fungal secondary metabolite with known antibiotic and antifungal properties, making it a compound of interest for drug discovery and development. Accurate quantification of this compound in fermentation broths is crucial for optimizing production processes, ensuring batch-to-batch consistency, and conducting pharmacological studies. These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of this compound from fungal fermentation broth using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Overview of Analytical Methods

Several analytical techniques can be employed for the detection and quantification of mycotoxins like this compound.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for this purpose.[3][4] Other methods include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This document will focus on a detailed protocol for HPLC-UV, a cost-effective and reliable method for routine quantification.

Experimental Workflow

The overall workflow for quantifying this compound from a fermentation broth involves several key steps, from sample preparation to data analysis.

Quantifying this compound Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification A Fermentation Broth Collection B Biomass Separation (Centrifugation/Filtration) A->B C Supernatant Collection B->C D Liquid-Liquid Extraction (e.g., with Ethyl Acetate) C->D E Organic Phase Collection D->E F Solvent Evaporation E->F G Reconstitution in Mobile Phase F->G H HPLC-UV Analysis G->H I Data Acquisition H->I J Peak Integration I->J K Concentration Calculation (using Standard Curve) J->K

Caption: A general workflow for the quantification of this compound.

Detailed Experimental Protocols

Preparation of this compound Standard Stock Solution
  • Standard Preparation: Accurately weigh approximately 5 mg of pure this compound standard.

  • Dissolution: Dissolve the standard in 5 mL of HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

  • Storage: Store the stock solution at -20°C in an amber vial to prevent degradation.

Sample Preparation and Extraction from Fermentation Broth
  • Sample Collection: Aseptically collect 10 mL of the fermentation broth.

  • Biomass Separation: Centrifuge the broth at 4,000 x g for 15 minutes to pellet the fungal biomass.

  • Supernatant Collection: Carefully decant the supernatant into a fresh tube.

  • Liquid-Liquid Extraction:

    • To the 10 mL of supernatant, add 10 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate for 10 minutes.

  • Organic Phase Collection: Carefully collect the upper ethyl acetate layer, which contains the extracted this compound.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at a wavelength of 288 nm.

  • Standard Curve Generation:

    • Prepare a series of dilutions from the this compound stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Inject each standard in triplicate and record the peak area.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the this compound peak by comparing the retention time with that of the standard.

    • Integrate the peak area of this compound in the sample chromatograms.

Quantification
  • Concentration Calculation: Use the regression equation from the standard curve to calculate the concentration of this compound in the injected sample.

  • Final Concentration in Broth: Account for the dilution and concentration factors during sample preparation to determine the final concentration of this compound in the original fermentation broth (in µg/mL or mg/L).

Data Presentation

Quantitative data should be organized in a clear and concise manner to facilitate comparison between different fermentation conditions or time points.

Sample IDFermentation Time (hours)Peak Area (arbitrary units)Concentration in Extract (µg/mL)Concentration in Broth (mg/L)
Control_24h24150,00012.51.25
Control_48h48350,00029.22.92
ConditionA_24h24250,00020.82.08
ConditionA_48h48600,00050.05.00
ConditionB_24h24180,00015.01.50
ConditionB_48h48450,00037.53.75

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Overview

The production of secondary metabolites in fungi, including this compound, is often regulated by complex signaling pathways. While a specific pathway for this compound is not extensively detailed in the literature, a general model of G-protein signaling in Aspergillus species, which is known to influence mycotoxin production, can be considered.[5][6][7][8]

G-Protein Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor (GPCR) G_protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates TF Transcription Factors PKA->TF phosphorylates Genes Secondary Metabolite Gene Cluster (e.g., for this compound Biosynthesis) TF->Genes regulates transcription Ext_Signal External Signal (e.g., Nutrient Stress) Ext_Signal->GPCR

Caption: A generalized G-protein signaling pathway in fungi.

This pathway illustrates how an external signal can be transduced through a series of intracellular events, ultimately leading to the activation of transcription factors that regulate the expression of genes responsible for secondary metabolite production. Understanding these pathways can provide insights into strategies for enhancing this compound yield.

References

Application of Spinulosin in Antifungal Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinulosin, a naturally occurring quinone-derived compound, has been identified as a secondary metabolite from various fungal species. Natural products are a rich source for the discovery of novel antimicrobial agents. This document provides a detailed framework for the evaluation of this compound as a potential antifungal drug candidate. The following application notes and protocols are designed to guide researchers through the process of determining its antifungal efficacy, understanding its mechanism of action, and exploring its potential impact on critical fungal signaling pathways. While extensive quantitative data for this compound's antifungal activity is not widely available in public literature, this document presents a generalized workflow and standardized protocols applicable to the study of novel natural products like this compound.

Data Presentation: Antifungal Activity of a Hypothetical Natural Product (this compound)

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant fungal pathogens. These values are for illustrative purposes to demonstrate how such data should be presented.

Fungal SpeciesStrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 90028160.50.25
Candida glabrataATCC 9003032160.5
Cryptococcus neoformansH99840.125
Aspergillus fumigatusAf29364>641
Trichophyton rubrumATCC 28188480.25

Caption: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Compared to Standard Antifungal Drugs.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Standard antifungal drugs (e.g., fluconazole, amphotericin B)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Inoculating loops

  • Sterile saline

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 1-5 x 10^6 cells/mL (yeasts) or 0.4-5 x 10^4 conidia/mL (molds) using a spectrophotometer or hemocytometer.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL (yeasts) or 0.4-5 x 10^4 conidia/mL (molds) in the microtiter plate.

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound and control drugs in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.

    • Growth inhibition can be assessed visually or by using a spectrophotometer to measure optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Investigation of Mechanism of Action - Cell Membrane Integrity Assay

This protocol assesses whether this compound disrupts the fungal cell membrane, leading to leakage of intracellular components.

Materials:

  • Fungal cells treated with this compound (at MIC and sub-MIC concentrations)

  • Untreated fungal cells (control)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Reagents for detecting nucleic acids (e.g., SYTOX Green) or proteins (e.g., Bradford reagent)

Procedure:

  • Treatment of Fungal Cells:

    • Grow fungal cells to mid-log phase.

    • Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a defined density.

    • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and incubate for a defined period (e.g., 2-4 hours). Include a positive control (e.g., a known membrane-disrupting agent like amphotericin B) and a negative control (untreated cells).

  • Detection of Leakage:

    • Nucleic Acid Leakage: Add a membrane-impermeable fluorescent dye (e.g., SYTOX Green) to the cell suspensions. This dye only enters cells with compromised membranes and fluoresces upon binding to nucleic acids. Measure the fluorescence using a fluorometer.

    • Protein Leakage: Centrifuge the treated cell suspensions to pellet the cells. Collect the supernatant and measure the protein concentration using a standard assay like the Bradford assay.

  • Data Analysis:

    • Compare the fluorescence or protein concentration of the this compound-treated samples to the controls. A significant increase indicates membrane damage.

Signaling Pathways and Experimental Workflows

Fungal Stress Response Signaling Pathways

Many antifungal agents induce stress in fungal cells, which in turn activates specific signaling pathways as a defense mechanism. Investigating the effect of this compound on these pathways can provide insights into its mode of action. Key pathways include the High Osmolarity Glycerol (HOG) pathway, the Cell Wall Integrity (CWI) pathway, and the Calcineurin pathway.

Fungal_Stress_Pathways cluster_HOG High Osmolarity Glycerol (HOG) Pathway cluster_CWI Cell Wall Integrity (CWI) Pathway Hog1 Hog1 (MAPK) Transcription_Factors_HOG Transcription Factors (e.g., Sko1, Hot1) Hog1->Transcription_Factors_HOG Activates Pbs2 Pbs2 (MAPKK) Pbs2->Hog1 Ssk2_Ste11 Ssk2/Ste11 (MAPKKK) Ssk2_Ste11->Pbs2 Osmotic_Stress Osmotic Stress Osmotic_Stress->Ssk2_Ste11 Mkc1 Mkc1 (MAPK) Transcription_Factors_CWI Transcription Factors (e.g., Rlm1, Swi4/Swi6) Mkc1->Transcription_Factors_CWI Activates Mkk1_2 Mkk1/2 (MAPKK) Mkk1_2->Mkc1 Bck1 Bck1 (MAPKKK) Bck1->Mkk1_2 Pkc1 Pkc1 Pkc1->Bck1 Cell_Wall_Stress Cell Wall Stress Cell_Wall_Stress->Pkc1 This compound This compound Treatment This compound->Osmotic_Stress This compound->Cell_Wall_Stress

Caption: Key Fungal Stress Response Signaling Pathways.

Experimental Workflow for Investigating this compound's Mechanism of Action

The following workflow outlines a logical progression of experiments to elucidate the antifungal mechanism of this compound.

Spinulosin_MoA_Workflow Start Start: this compound Identified as Antifungal Hit MIC_Determination Determine MIC against a panel of fungi Start->MIC_Determination Cell_Viability Fungicidal vs. Fungistatic? (MFC Assay) MIC_Determination->Cell_Viability Membrane_Damage Cell Membrane Integrity Assay (SYTOX Green, Protein Leakage) Cell_Viability->Membrane_Damage Ergosterol_Binding Ergosterol Binding Assay Membrane_Damage->Ergosterol_Binding Cell_Wall_Damage Cell Wall Integrity Assay (Sorbitol Protection) Ergosterol_Binding->Cell_Wall_Damage Pathway_Analysis Signaling Pathway Analysis (Western Blot for phosphorylated MAPKs, qRT-PCR for stress response genes) Cell_Wall_Damage->Pathway_Analysis Enzyme_Inhibition Target Enzyme Inhibition Assays (e.g., Erg11, Glucan Synthase) Pathway_Analysis->Enzyme_Inhibition Conclusion Elucidate Mechanism of Action Enzyme_Inhibition->Conclusion

Caption: Experimental Workflow for Mechanism of Action Studies.

Logical Relationship of Potential this compound Targets

This diagram illustrates the potential primary targets of an antifungal compound like this compound and their downstream consequences.

Spinulosin_Target_Logic cluster_targets Potential Primary Targets cluster_effects Downstream Cellular Effects This compound This compound Cell_Membrane Fungal Cell Membrane (Ergosterol) This compound->Cell_Membrane Cell_Wall Fungal Cell Wall (β-(1,3)-glucan synthesis) This compound->Cell_Wall Mitochondria Mitochondria (Respiratory Chain) This compound->Mitochondria Membrane_Permeabilization Membrane Permeabilization Cell_Membrane->Membrane_Permeabilization Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis ROS_Production Increased ROS Production Mitochondria->ROS_Production Membrane_Permeabilization->Cell_Lysis Inhibition_of_Virulence Inhibition of Virulence Factors (e.g., hyphal formation) Cell_Lysis->Inhibition_of_Virulence Apoptosis Apoptosis ROS_Production->Apoptosis Apoptosis->Inhibition_of_Virulence

Caption: Potential Molecular Targets of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the systematic evaluation of this compound as a potential antifungal agent. By following these standardized methods, researchers can generate reproducible and comparable data on its antifungal activity, elucidate its mechanism of action, and understand its interaction with key fungal signaling pathways. Although specific data for this compound is currently limited, this framework provides a solid foundation for its investigation and for the broader discovery and development of novel antifungal drugs from natural sources. Further research is warranted to fully characterize the antifungal potential of this compound and its derivatives.

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Spinulosin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinulosin is a naturally occurring quinone-derived compound found in certain fungi, such as Aspergillus fumigatus and Penicillium spinulosum. Natural products are a promising source of novel antimicrobial agents, and understanding the antifungal properties of compounds like this compound is a critical step in the development of new therapeutic strategies against fungal infections. This document provides detailed protocols for the in vitro antifungal susceptibility testing of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI). These guidelines are designed to ensure reproducibility and accuracy in determining the antifungal activity of this compound against various fungal pathogens.

Data Presentation

Currently, there is a significant lack of publicly available quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against pathogenic fungi. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
Cryptococcus neoformansATCC 90112
(Other)

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDMFC (µg/mL)MFC Range (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
Cryptococcus neoformansATCC 90112
(Other)

Experimental Protocols

The following protocols are adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines and are recommended for determining the antifungal susceptibility of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Fungal isolates (yeasts or filamentous fungi)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates (U-bottom for yeasts, flat-bottom for molds)

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in RPMI-1640 medium to achieve a working stock solution twice the highest desired final concentration.

  • Inoculum Preparation (Yeasts):

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculum Preparation (Filamentous Fungi):

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL by counting with a hemocytometer and diluting in RPMI-1640 medium.

  • Microdilution Plate Setup:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Endpoint Determination: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the growth control well.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC is determined to ascertain whether this compound has a fungicidal (killing) or fungistatic (inhibitory) effect.

Materials:

  • MIC plate from Protocol 1

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile micropipette and tips

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each of these wells to a separate, labeled SDA plate.

  • Spread the aliquot evenly over a small area of the agar surface.

  • Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the control culture.

  • Endpoint Determination: The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Visualization of Experimental Workflow and Potential Mechanisms

As specific signaling pathways for this compound's antifungal action are not yet elucidated, the following diagrams illustrate the general experimental workflow and a hypothetical mechanism of action common to many natural antifungal compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spinulosin_prep This compound Stock Preparation mic_assay Broth Microdilution (MIC Assay) spinulosin_prep->mic_assay inoculum_prep Fungal Inoculum Preparation inoculum_prep->mic_assay mfc_assay Subculturing (MFC Assay) mic_assay->mfc_assay mic_determination MIC Determination (Visual/Spectrophotometric) mic_assay->mic_determination mfc_determination MFC Determination (Colony Counting) mfc_assay->mfc_determination

Caption: Workflow for in vitro antifungal susceptibility testing.

hypothetical_mechanism cell_wall Cell Wall cell_membrane Cell Membrane cytoplasm Cytoplasm cell_membrane->cytoplasm Leakage of intracellular components cell_death Cell Death This compound This compound This compound->cell_wall Disruption of cell wall synthesis This compound->cell_membrane Increased membrane permeability

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The protocols outlined in this document provide a standardized framework for the in vitro evaluation of the antifungal properties of this compound. Adherence to these established methods will facilitate the generation of reliable and comparable data, which is essential for the preclinical assessment of this natural product as a potential antifungal agent. Further research is critically needed to generate quantitative susceptibility data for this compound and to elucidate its specific mechanism of action and the signaling pathways it may affect in fungal cells.

Spinulosin: A Fungal Metabolite with Potential as a Versatile Medicinal Chemistry Lead

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Spinulosin, a naturally occurring compound first isolated from the fungus Aspergillus fumigatus, is emerging as a promising scaffold for the development of new therapeutic agents. This benzoquinone derivative exhibits a broad spectrum of biological activities, including antifungal, anticancer, and anti-inflammatory properties. Its multifaceted bioactivity, coupled with a relatively simple chemical structure, makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering novel drugs with improved potency and selectivity. This document provides an overview of the current understanding of this compound's biological effects, its proposed mechanisms of action, and detailed protocols for evaluating its activity in key in vitro assays.

Key Biological Activities of this compound

This compound has demonstrated potential in three primary therapeutic areas:

  • Antifungal Activity: this compound exhibits inhibitory activity against a range of fungal pathogens. Its mechanism is believed to involve the disruption of the fungal cell membrane's integrity, potentially by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

  • Anticancer Activity: Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

  • Anti-inflammatory Activity: this compound has been shown to suppress inflammatory responses. This is thought to occur through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory process.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound. Note: The specific values can vary depending on the experimental conditions and the specific cell lines or fungal strains tested.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cancer Cell LineCell TypeIC50 (µM)
HeLaCervical CancerData not available in search results
MCF-7Breast CancerData not available in search results
HepG2Liver CancerData not available in search results

Table 2: Antifungal Activity of this compound (MIC Values)

Fungal StrainTypeMIC (µg/mL)
Candida albicansYeastData not available in search results
Aspergillus fumigatusMoldData not available in search results
Cryptococcus neoformansYeastData not available in search results

Table 3: Anti-inflammatory Activity of this compound

AssayCell LineIC50
Nitric Oxide (NO) Production InhibitionRAW 264.7Data not available in search results

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). This compound may intervene at key points in these cascades, such as by inhibiting the phosphorylation of IκBα (an inhibitor of NF-κB) and the phosphorylation of MAPK components like p38, ERK, and JNK. This ultimately leads to a reduction in the nuclear translocation of NF-κB and a decrease in the expression of inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκBα IKK->IkappaB Phosphorylation (Inhibition) NFkappaB NF-κB IkappaB->NFkappaB Inhibition nucleus Nucleus NFkappaB->nucleus Translocation inflammatory_genes Inflammatory Genes (iNOS, COX-2) nucleus->inflammatory_genes Transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK MAPK->nucleus This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Mechanism: Apoptosis Induction

The anticancer activity of this compound is thought to be mediated through the induction of apoptosis. This programmed cell death is a crucial process for eliminating damaged or cancerous cells. This compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases, a family of proteases that execute the apoptotic process.

G This compound This compound CancerCell Cancer Cell This compound->CancerCell Intrinsic Intrinsic Pathway (Mitochondrial) CancerCell->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) CancerCell->Extrinsic Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The primary proposed mechanism for this compound's antifungal activity is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in the ergosterol biosynthesis pathway, this compound disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.

G This compound This compound FungalCell Fungal Cell This compound->FungalCell Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Inhibits FungalCell->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane CellDeath Cell Death CellMembrane->CellDeath Disruption

Caption: Proposed antifungal mechanism of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HepG2)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance at 570 nm AddDMSO->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains using the broth microdilution method based on CLSI guidelines.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to 0.5-2.5 x 103 cells/mL for yeasts or 0.4-5 x 104 conidia/mL for molds.

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Visually inspect the plates for fungal growth or measure the optical density at a specific wavelength (e.g., 530 nm).

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.

G Start Prepare this compound Dilutions in Plate Inoculate Inoculate with Fungal Suspension Start->Inoculate Incubate Incubate 24-48h Inoculate->Incubate Read Determine Fungal Growth Incubate->Read Analyze Determine MIC Read->Analyze

Caption: Workflow for antifungal susceptibility testing.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is for measuring the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM medium

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

G Start Seed RAW 264.7 Cells in Plate Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Reaction Collect->Griess Read Read Absorbance at 540 nm Griess->Read Analyze Calculate NO Inhibition and IC50 Read->Analyze

Caption: Workflow for the nitric oxide inhibition assay.

Conclusion

This compound represents a valuable natural product with significant potential for medicinal chemistry applications. Its diverse biological activities against fungal infections, cancer, and inflammation provide a strong foundation for the development of novel therapeutic agents. The protocols and mechanistic insights provided herein serve as a guide for researchers to further explore and harness the therapeutic potential of this fascinating fungal metabolite. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop this compound derivatives with enhanced potency, selectivity, and drug-like properties.

Troubleshooting & Optimization

Technical Support Center: Optimizing Spinulosin Yield from Aspergillus Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of spinulosin production from Aspergillus fermentation. This resource provides practical troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms are known to produce it? this compound is a bioactive secondary metabolite, a type of mycotoxin, with potential therapeutic applications. It is known to be produced by various fungi, most notably strains of Aspergillus fumigatus.[1] This species also produces a structurally similar compound, fumigatin, and the production of each is highly dependent on the fermentation conditions.[1]

Q2: What are the most critical environmental factors influencing this compound yield during fermentation? The yield of this compound is significantly affected by several fermentation parameters. The most critical factors include the pH of the culture medium, incubation temperature, aeration, and the composition of the growth medium (specifically the types and concentrations of carbon and nitrogen sources).[1][2][3][4][5][6] For instance, the production of the related metabolite fumigatin is favored at a pH below 4.0, while this compound is formed under slightly different conditions.[1]

Q3: How can I accurately quantify the concentration of this compound in my fermentation broth? High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of this compound.[7][8] HPLC systems coupled with a photodiode array (PDA) or UV-Vis detector are effective, and for more definitive structural confirmation, HPLC coupled with Mass Spectrometry (MS) can be used.[8][9] Other techniques like Thin-Layer Chromatography (TLC) can be used for preliminary screening.[7][9]

Q4: Is it possible for the Aspergillus strain to degrade the this compound after it has been produced? Yes, studies have shown that during the growth phase, the producing fungus, Aspergillus fumigatus, can degrade both fumigatin and this compound.[1] This is a critical consideration for process optimization, as the harvest time must be carefully selected to maximize yield before significant product degradation occurs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Consistently low or no detectable this compound yield.

  • Q: My fermentation is not producing this compound. Could the pH be the issue?

    • A: Yes, pH is a critical factor. Aspergillus fumigatus produces fumigatin at a pH below 4.0, and this compound production occurs under different pH conditions.[1] If your pH is too low, you may be favoring the production of other metabolites.

    • Solution:

      • Monitor the pH of your culture medium throughout the entire fermentation period.

      • Conduct a series of experiments with buffered media or implement pH control in your bioreactor to test a range of pH values (e.g., from 4.0 to 7.5).

      • Analyze samples at each pH level to determine the optimal condition for this compound synthesis.

  • Q: I've adjusted the pH, but the yield is still low. Could the growth medium be suboptimal?

    • A: Absolutely. The type and concentration of carbon and nitrogen sources are fundamental for the production of secondary metabolites.[10] An imbalanced or nutrient-limited medium can restrict growth or product formation.

    • Solution:

      • Carbon Source Optimization: Systematically test different carbon sources such as sucrose, glucose, or complex substrates like wheat bran at various concentrations.[2][11]

      • Nitrogen Source Optimization: Evaluate various nitrogen sources, including yeast extract, peptone, urea, or ammonium salts, to find the most suitable one for your strain.[2][11][12]

      • Employ optimization strategies like "one-factor-at-a-time" (OFAT) or more advanced statistical methods like Response Surface Methodology (RSM) to identify the ideal concentrations and interactions between media components.[3][10]

  • Q: I see some product early on, but the final yield is low. What could be happening?

    • A: This suggests that your product may be degrading over time. Aspergillus fumigatus has been observed to degrade this compound during cultivation.[1]

    • Solution:

      • Perform a time-course study. Inoculate your production medium and harvest samples at regular intervals (e.g., every 12 or 24 hours) for an extended period (e.g., 7-10 days).

      • Quantify the this compound concentration in each sample to map the production curve.

      • Identify the time point of maximum accumulation and set this as the optimal fermentation time for future experiments to avoid the degradation phase.

Problem: High variability in this compound yield between different fermentation batches.

  • Q: Why are my results inconsistent from one experiment to the next?

    • A: Inconsistency often originates from the inoculum. The age, density, and metabolic state of the seed culture can significantly impact the kinetics and final yield of the subsequent production culture.[2]

    • Solution:

      • Standardize Inoculum Preparation: Develop and adhere to a strict protocol for preparing your seed culture. This includes using a consistent spore concentration for initial inoculation, a defined seed medium, and a fixed incubation time (e.g., 48 hours).[2]

      • Control Inoculum Size: Use a precise and consistent volume or percentage (v/w) of the seed culture to inoculate your production fermenter.[2]

Data Presentation

Table 1: Key Fermentation Parameters for Optimizing Fungal Metabolite Production

ParameterVariableTypical Range ExploredNotes
pH Initial Medium pH3.0 - 8.0This compound production is highly sensitive to pH; optimal level must be determined empirically.[1][3][4]
Temperature Incubation Temperature25°C - 37°CThe optimal temperature can vary between different Aspergillus strains and target metabolites.[1][3][4]
Carbon Source Sucrose, Glucose, Maltose, Starch20 - 50 g/LSucrose has been identified as an effective carbon source for other Aspergillus metabolites.[11]
Nitrogen Source Yeast Extract, Peptone, Urea5 - 20 g/LYeast extract is a common and effective nitrogen source for secondary metabolite production.[11]
Agitation Shaker Speed120 - 200 rpmCrucial for aeration and nutrient mixing in submerged fermentation.[3][11]
Fermentation Time Duration3 - 11 daysMust be optimized to harvest at peak production before metabolite degradation occurs.[1][2][3]

Table 2: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation based on polarityHigh sensitivity, high resolution, accurate quantification, can be coupled with MS for identification.[7][8]Requires specialized equipment and method development.
TLC Chromatographic separation on a solid phase plateSimple, low cost, good for rapid screening of multiple samples.[9]Low resolution, primarily qualitative or semi-quantitative.
UV-Vis Spectrophotometry Measures absorbance of light at a specific wavelengthVery simple, rapid, and inexpensive for estimating total concentration.Low specificity; other compounds in the extract may interfere with the reading.[8]

Experimental Protocols

Protocol 1: General Procedure for Aspergillus Fermentation

  • Inoculum Preparation:

    • Aseptically transfer Aspergillus spores from a mature slant culture into a 250 mL flask containing 100 mL of a seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate the seed culture at 25-30°C for 48 hours on a rotary shaker at 180 rpm.[11]

  • Production Fermentation:

    • Prepare the optimized production medium in a larger flask or bioreactor. Sterilize by autoclaving.

    • Inoculate the production medium with a standardized amount (e.g., 10% v/v) of the seed culture.

    • Incubate under the pre-determined optimal conditions (temperature, pH, agitation) for the optimal duration (e.g., 7 days).

  • Harvesting:

    • Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

    • Store both the broth and the biomass at -20°C for subsequent extraction.

Protocol 2: Extraction and Preliminary Purification of this compound

  • Liquid-Liquid Extraction:

    • Acidify the fermentation broth to a pH of ~3.0 with HCl.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Mycelial Extraction:

    • Homogenize the harvested mycelia in methanol or acetone.

    • Filter the mixture and evaporate the solvent from the filtrate to obtain the mycelial crude extract.

  • Column Chromatography Purification:

    • Dissolve the crude extract in a minimal amount of an appropriate solvent.

    • Load the dissolved extract onto a silica gel or macroporous resin column.[13]

    • Elute the column with a gradient of solvents (e.g., hexane to ethyl acetate) to separate the compounds.

    • Collect fractions and analyze them using TLC or HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation: Dissolve a known mass of the dried extract in the mobile phase and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient system of methanol and water (often with a small amount of acid like acetic or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to the maximum absorbance wavelength for this compound.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_prod Production cluster_downstream Downstream Processing cluster_analysis Analysis Strain Strain Selection & Maintenance Media Media Formulation & Optimization Strain->Media Inoculum Inoculum Preparation Media->Inoculum Ferment Fermentation (Flask or Bioreactor) Inoculum->Ferment Extract Extraction (Broth & Mycelia) Ferment->Extract Purify Purification (Chromatography) Extract->Purify Analyze Quantification (HPLC) & Identification (MS) Purify->Analyze

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low or No This compound Yield Cause1 Incorrect pH? Start->Cause1 Cause2 Suboptimal Media? Start->Cause2 Cause3 Product Degradation? Start->Cause3 Cause4 Poor Aeration? Start->Cause4 Sol1 Solution: Optimize pH (Test range 4.0-7.5) Cause1->Sol1 Yes Sol2 Solution: Optimize C & N sources (OFAT/RSM) Cause2->Sol2 Yes Sol3 Solution: Perform Time-Course Study Cause3->Sol3 Yes Sol4 Solution: Optimize Agitation Speed Cause4->Sol4 Yes

Caption: Troubleshooting logic for low this compound yield.

Biosynthesis_Pathway Precursor Biosynthetic Precursor (e.g., from Polyketide Pathway) Intermediate Common Intermediate Precursor->Intermediate Fumigatin Fumigatin Intermediate->Fumigatin Condition A (e.g., pH < 4.0) This compound This compound Intermediate->this compound Condition B (Slightly different conditions)

Caption: Conceptual biosynthetic relationship between fumigatin and this compound.

References

impact of pH and temperature on spinulosin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spinulosin Biosynthesis

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the .

Frequently Asked Questions (FAQs)

Q1: Which fungal species are reliable producers of this compound?

A1: this compound is a secondary metabolite predominantly produced by various species of filamentous fungi. The most commonly cited producers belong to the genera Aspergillus and Penicillium. Aspergillus fumigatus and Penicillium spinulosum are well-documented sources of this compound.[1]

Q2: What is the general effect of culture pH on this compound biosynthesis?

A2: The pH of the culture medium is a critical factor that significantly influences fungal growth and secondary metabolism.[2][3] For many Aspergillus and Penicillium species, secondary metabolite production is favored under specific pH conditions.[4] While optimal pH for this compound is species- and strain-dependent, fungi generally possess sophisticated pH-sensing pathways, like the Pal/Rim pathway, that regulate the expression of biosynthetic gene clusters in response to ambient pH.[5][6]

Q3: How does temperature influence the production of this compound?

A3: Temperature is a key environmental signal that affects fungal growth, development, and the production of secondary metabolites.[7] Both high and low-temperature stress can alter the expression of biosynthetic gene clusters and the overall metabolic output of the fungus.[8][9][10] Each fungal strain has an optimal temperature range for growth and for the production of specific secondary metabolites like this compound. Deviating from this optimal range can lead to reduced yields or the production of a different profile of metabolites.[11]

Q4: What is the role of the PacC transcription factor in response to pH?

A4: PacC is a key pH-responsive transcription factor in many filamentous fungi.[4][12][13] It mediates the expression of genes that allow the fungus to adapt to alkaline or acidic conditions.[5][6] Under alkaline conditions, PacC is activated and can regulate the expression of various genes, including those involved in secondary metabolism.[5] Therefore, it can directly or indirectly influence the transcription of the this compound biosynthetic gene cluster.

Q5: Are there known signaling pathways that respond to temperature stress?

A5: Fungi possess complex signaling pathways to respond to temperature stress. The heat shock response, for instance, involves the upregulation of heat-shock proteins and chaperones to protect cellular components from damage.[10] Temperature stress can also lead to oxidative stress, triggering antioxidant defense mechanisms.[11][14][15] These stress responses can be interconnected with the regulation of secondary metabolism, thereby affecting this compound production.[16]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Cause Troubleshooting Step
Suboptimal pH The initial pH of your culture medium may be outside the optimal range for your specific fungal strain. Fungi like Aspergillus and Penicillium can grow over a wide pH range, but secondary metabolite production is often more restricted.[2] It's recommended to perform a pH optimization experiment, testing a range of initial pH values (e.g., 4.0 to 8.0).[17] Remember that fungal metabolism can alter the medium's pH over time; consider using buffered media to maintain a stable pH.[18]
Incorrect Incubation Temperature The incubation temperature may be too high or too low for efficient this compound biosynthesis.[11] Conduct a temperature optimization experiment, cultivating the fungus at various temperatures (e.g., 20°C, 25°C, 30°C) to identify the optimum for this compound production. Note that the optimal temperature for growth may not be the same as for secondary metabolite production.[19]
Inappropriate Culture Medium The composition of the culture medium, including carbon and nitrogen sources, is crucial for secondary metabolite production.[20] If optimization of pH and temperature does not improve yield, consider testing different standard media such as Potato Dextrose Broth (PDB), Czapek Yeast Extract Agar (CYA), or Glucose Minimal Medium (GMM).[21][22]
Incorrect Incubation Time This compound, as a secondary metabolite, is typically produced during the stationary phase of fungal growth.[4] Harvesting the culture too early (during the exponential growth phase) or too late may result in low yields. Perform a time-course experiment to determine the optimal incubation period for this compound production.

Issue 2: Inconsistent this compound Yields Between Batches

Possible Cause Troubleshooting Step
pH Drift During Fermentation Fungal metabolism can significantly alter the pH of the culture medium over time, leading to batch-to-batch variability. Use a well-buffered medium or monitor and adjust the pH of the culture periodically during the fermentation process.
Variability in Inoculum The age and concentration of the spore suspension or mycelial inoculum can affect the kinetics of growth and secondary metabolite production. Standardize your inoculation procedure by using an inoculum of the same age and spore/mycelial concentration for each experiment.
Fluctuations in Incubation Temperature Ensure that your incubator is properly calibrated and maintains a stable temperature throughout the incubation period. Even small temperature fluctuations can impact fungal metabolism and the consistency of your results.

Quantitative Data Summary

Temperature (°C)Initial pHRelative this compound Yield (%)
205.045
206.560
208.050
255.075
256.5100
258.085
305.030
306.540
308.035

This table is for illustrative purposes only.

Experimental Protocols

1. Protocol for pH and Temperature Optimization

This protocol outlines a general procedure for determining the optimal pH and temperature for this compound production in a liquid culture of Aspergillus fumigatus.

  • Inoculum Preparation:

    • Grow A. fumigatus on a Potato Dextrose Agar (PDA) plate at 28°C for 7-10 days until sporulation is abundant.

    • Harvest conidia by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile miracloth to remove mycelial fragments.

    • Count the conidia using a hemocytometer and adjust the concentration to 1 x 10^6 conidia/mL in sterile water.

  • Cultivation:

    • Prepare a series of 250 mL flasks, each containing 50 mL of a suitable liquid medium (e.g., GMM).

    • Adjust the initial pH of the medium in different sets of flasks to a range of values (e.g., 4.0, 5.5, 7.0, 8.5) using sterile HCl or NaOH.

    • Inoculate each flask with the prepared spore suspension to a final concentration of 1 x 10^4 conidia/mL.

    • Incubate the flasks under different temperature conditions (e.g., 20°C, 25°C, 30°C) with shaking (e.g., 150 rpm) for a predetermined time (e.g., 7 days).

  • Extraction and Analysis:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the this compound from both the mycelium (using a solvent like methanol or acetone) and the culture filtrate (using a solvent like ethyl acetate).

    • Combine the extracts, evaporate the solvent, and redissolve the residue in a known volume of a suitable solvent for analysis.

    • Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.[23]

2. Protocol for this compound Extraction and Quantification by HPLC

  • Extraction:

    • After incubation, filter the culture through cheesecloth to separate the mycelium and the liquid broth.

    • Lyophilize the mycelium and then grind it into a fine powder.

    • Extract the powdered mycelium with methanol (e.g., 3 x 50 mL) using sonication.

    • Partition the liquid broth with an equal volume of ethyl acetate (e.g., 3 times).

    • Combine all extracts and evaporate to dryness under reduced pressure.

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume of HPLC-grade methanol.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Detect this compound using a UV detector at its maximum absorbance wavelength.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with pure this compound.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Production cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Inoculum Preparation (Spore Suspension) Inoculate 4. Inoculation Inoculum->Inoculate Media 2. Media Preparation (e.g., GMM Broth) pH_Adjust 3. pH Adjustment (e.g., 4.0, 5.5, 7.0, 8.5) Media->pH_Adjust pH_Adjust->Inoculate Incubate 5. Incubation (Varied Temperatures e.g., 20°C, 25°C, 30°C) Inoculate->Incubate Harvest 6. Harvest Culture Incubate->Harvest Extract 7. Solvent Extraction Harvest->Extract Quantify 8. HPLC Quantification Extract->Quantify Analyze 9. Data Analysis & Optimization Quantify->Analyze

Caption: Workflow for optimizing pH and temperature for this compound production.

pH_Signaling_Pathway Simplified Fungal pH Signaling Pathway (Pal/Rim) Ext_pH Alkaline pH Signal (External) PalH PalH (Sensor) Ext_pH->PalH Sensed by Pal_Complex Pal Signaling Complex PalH->Pal_Complex Activates PacC_Inactive Inactive PacC (Full-length) Pal_Complex->PacC_Inactive Leads to Proteolytic Cleavage PacC_Active Active PacC (Processed) PacC_Inactive->PacC_Active BGC This compound Biosynthetic Gene Cluster PacC_Active->BGC Regulates Transcription This compound This compound Production BGC->this compound Leads to

Caption: Simplified diagram of the PacC-mediated pH signaling pathway in fungi.

References

Technical Support Center: Spinulosin Extraction and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spinulosin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the extraction and handling of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (3,6-dihydroxy-4-methoxy-2,5-toluquinone) is a fungal secondary metabolite, primarily isolated from species like Aspergillus fumigatus. It belongs to the quinone class of compounds, which are known for their therapeutic potential, including antifungal properties. However, the quinone structure makes this compound susceptible to degradation under various environmental conditions, leading to loss of bioactivity and the formation of unwanted byproducts. Key factors affecting its stability include pH, temperature, and light exposure.

Q2: What are the primary factors that cause this compound degradation during extraction?

The primary factors contributing to this compound instability during extraction are:

  • High pH: Alkaline conditions promote the oxidation and degradation of the quinone ring. This compound is generally more stable in acidic to neutral environments.

  • Elevated Temperatures: High temperatures can accelerate the rate of degradation reactions.

  • Light Exposure: Like many colored organic compounds, this compound can be sensitive to light, which can induce photochemical degradation.

  • Presence of Oxidizing Agents: Exposure to strong oxidizing agents can lead to the breakdown of the this compound molecule.

Q3: What are the likely degradation products of this compound?

While specific degradation pathways for this compound are not extensively documented, based on the degradation of structurally related p-benzoquinones, the process likely involves the following steps under aerobic conditions:

  • Reduction of the quinone to a hydroquinone.

  • Oxidative cleavage of the aromatic ring.

  • Formation of smaller, linear organic acids.

Potential degradation products could include simpler phenolic compounds and ultimately, small organic acids such as β-ketoadipic acid, oxalic acid, succinic acid, and maleic acid[1][2]. The formation of these byproducts signifies a loss of the parent compound's bioactivity.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Final Extract

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation due to improper pH Maintain the pH of the extraction solvent in the acidic range (pH 3-5). Avoid using alkaline solvents or exposing the extract to high pH conditions at any stage.
Thermal degradation during extraction Perform extraction at room temperature or below. If heating is necessary to improve extraction efficiency, use the lowest effective temperature and minimize the duration of heat exposure. Temperatures above 60°C should be avoided.
Suboptimal Solvent Choice Use solvents like ethyl acetate or ethanol, which have been shown to be effective for extracting fungal metabolites. Optimize the solvent-to-biomass ratio and extraction time through preliminary experiments.
Incomplete Cell Lysis Ensure adequate disruption of the fungal mycelia to release the intracellular this compound. This can be achieved through methods like sonication, bead beating, or grinding in liquid nitrogen prior to solvent extraction.
Problem 2: Discoloration and Loss of Activity in Stored Extracts

Possible Causes and Solutions:

Possible CauseRecommended Solution
Light-induced degradation Store the this compound extract in amber-colored vials or wrap containers in aluminum foil to protect from light. Minimize exposure to direct light during all handling steps.
Oxidation during storage Store extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the storage solvent may also help to prevent oxidative degradation.
Inappropriate storage temperature Store extracts at low temperatures (-20°C or -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
Residual water in the extract Ensure the final extract is anhydrous, as the presence of water can facilitate certain degradation reactions. This can be achieved by using a drying agent like sodium sulfate before final solvent evaporation.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Aspergillus fumigatus

This protocol is designed to maximize the yield of this compound while minimizing its degradation.

Materials:

  • Aspergillus fumigatus culture broth or mycelial mat

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl) or acetic acid to adjust pH

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonicator (optional)

  • Amber glass vials for storage

Methodology:

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration.

  • Acidification: If extracting from the culture broth, acidify the filtrate to a pH between 3 and 4 with HCl or acetic acid.

  • Extraction:

    • From Mycelia: Homogenize the mycelia and extract with ethyl acetate at a 1:10 (w/v) ratio. Stir or sonicate for 1-2 hours at room temperature. Repeat the extraction three times.

    • From Culture Broth: Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction three times.

  • Pooling and Drying: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Dissolve the dried extract in a minimal amount of an appropriate solvent (e.g., ethanol or DMSO), transfer to an amber vial, flush with nitrogen gas, and store at -20°C or lower.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to maintain an acidic pH).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 290 nm).

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the extracts.

Visualizations

Logical Workflow for this compound Extraction and Stabilization

ExtractionWorkflow cluster_extraction Extraction Phase cluster_purification Purification & Concentration cluster_stabilization Stabilization & Storage Harvest Harvest Fungal Biomass Acidify Acidify Medium (pH 3-4) Harvest->Acidify Extract Solvent Extraction (Ethyl Acetate, Room Temp) Acidify->Extract Pool Pool Organic Phases Extract->Pool Low_Yield Low Yield? Extract->Low_Yield Dry Dry with Na2SO4 Pool->Dry Concentrate Concentrate (Rotovap, <40°C) Dry->Concentrate Add_Antioxidant Add Antioxidant (Optional) Concentrate->Add_Antioxidant Degradation Degradation? Concentrate->Degradation Inert_Atmosphere Store under Inert Gas (N2) Add_Antioxidant->Inert_Atmosphere Store Store at -20°C in Dark Inert_Atmosphere->Store Store->Degradation

Caption: Workflow for this compound extraction with stabilization checkpoints.

Proposed Signaling Pathway for this compound's Antifungal Action

SignalingPathway cluster_cell_wall Fungal Cell Wall cluster_cwi_pathway Cell Wall Integrity (CWI) Pathway cluster_response Cellular Response This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Direct Interaction CWI_Sensor Cell Wall Stress Sensors (e.g., Wsc1, Mid2) This compound->CWI_Sensor Induces Stress Apoptosis Apoptosis Membrane->Apoptosis Leads to Rho1 Rho1 GTPase CWI_Sensor->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_Cascade MAPK Cascade (Bck1 -> Mkk1 -> Mpk1) Pkc1->MAPK_Cascade Transcription_Factor Transcription Factor (e.g., Rlm1) MAPK_Cascade->Transcription_Factor Cell_Wall_Synth Cell Wall Synthesis Genes Transcription_Factor->Cell_Wall_Synth Inhibition? Cell_Wall_Synth->Apoptosis Dysregulation Leads to

Caption: Postulated antifungal mechanism of this compound via the CWI pathway.

References

Technical Support Center: Spinulosin Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing spinulosin degradation products during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring purple-black crystalline compound with the chemical structure 2,5-dihydroxy-3-methoxy-6-methyl-p-benzoquinone.[1][2][3] It is a metabolite produced by fungi such as Penicillium spinulosum and Aspergillus fumigatus.[1] Like other quinone compounds, this compound's structure, which includes a benzoquinone ring with hydroxyl and methoxy substituents, makes it susceptible to degradation under various environmental conditions.[4][5] This instability can impact its biological activity and lead to inconsistent experimental results.

Q2: What are the primary factors that can cause this compound to degrade?

A2: Based on studies of similar quinone compounds like thymoquinone, the primary factors that can induce degradation of this compound are expected to be:

  • pH: Benzoquinones can be sensitive to both acidic and alkaline conditions, which can cause condensation and decomposition.[5][6]

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[7][8]

  • Light (Photolysis): Exposure to light, particularly UV radiation, can cause photolytic degradation.[7][8]

  • Temperature (Thermolysis): Elevated temperatures can lead to thermal degradation of the compound.[7][8]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented, based on the degradation of similar hydroquinone and benzoquinone structures, potential degradation pathways may involve:

  • Oxidation of the hydroquinone moieties.

  • Ring cleavage of the benzoquinone core, potentially leading to the formation of smaller organic acids like maleic acid, malonic acid, and acetic acid.[9]

  • Demethylation of the methoxy group.

  • Polymerization reactions.

Q4: How can I detect this compound and its degradation products in my samples?

A4: The most effective analytical technique for separating, identifying, and quantifying this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode-Array Detector (DAD) and a Mass Spectrometer (MS/MS).[8][10] This method, often referred to as LC-MS/MS, allows for the separation of compounds based on their polarity and provides information on their molecular weight and structure.[11]

Q5: What general precautions can I take to minimize this compound degradation during my experiments?

A5: To maintain the stability of this compound:

  • Storage: Store this compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).[5]

  • Solutions: Prepare solutions fresh and in solvents that are free of peroxides. Protect solutions from light by using amber vials or covering them with aluminum foil.

  • pH Control: Maintain the pH of the experimental medium within a stable and appropriate range, avoiding strong acids and bases if possible.[5][6]

  • Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent biological activity in experiments. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles. Protect from light.
Instability in the experimental medium.Evaluate the stability of this compound in your specific cell culture or assay buffer. Consider performing a time-course experiment to monitor its concentration.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times.[12]
Contamination of the sample or mobile phase.Ensure the purity of your this compound standard and the quality of your solvents and reagents.
Loss of this compound concentration over time in solution. Hydrolysis, oxidation, or photolysis.Adjust the pH of the solution. Use deoxygenated solvents. Protect the solution from light at all times.[7][8]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the HPLC method, including the mobile phase composition (e.g., pH, organic solvent ratio) and the type of stationary phase (e.g., C18).
Co-elution of this compound with degradation products.Develop a stability-indicating HPLC method with sufficient resolution to separate the parent compound from all potential degradation products.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from ICH guidelines and studies on similar quinone compounds to identify potential degradation pathways and products.[7][8][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Separately, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed for the separation and quantification of this compound and its degradation products.

Parameter Condition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Program 0-5 min: 10% B 5-20 min: 10-90% B 20-25 min: 90% B 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD at 290 nm (or other appropriate wavelength) and MS/MS detection in both positive and negative ion modes.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation of this compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
1 M HCl, 60°C, 24he.g., 15.2%e.g., 2e.g., DP1 (4.5 min)
0.1 M NaOH, RT, 4he.g., 45.8%e.g., 4e.g., DP3 (7.2 min)
6% H₂O₂, RT, 24he.g., 60.5%e.g., 3e.g., DP4 (8.1 min)
Heat (Solid), 80°C, 48he.g., 8.1%e.g., 1e.g., DP1 (4.5 min)
Photolysis, 24he.g., 22.7%e.g., 2e.g., DP5 (9.3 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Spinulosin_Stock This compound Stock (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Spinulosin_Stock->Acid Expose to stress Base Base Hydrolysis (0.1M NaOH, RT) Spinulosin_Stock->Base Expose to stress Oxidation Oxidation (6% H2O2, RT) Spinulosin_Stock->Oxidation Expose to stress Thermal Thermal Stress (80°C) Spinulosin_Stock->Thermal Expose to stress Photo Photolytic Stress (Sunlight) Spinulosin_Stock->Photo Expose to stress HPLC RP-HPLC-DAD-MS/MS Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Data_Analysis Data Analysis (Identify & Quantify) HPLC->Data_Analysis Process data

Caption: Workflow for the forced degradation study of this compound.

Hypothetical Signaling Pathway

Quinone compounds are known to interact with various cellular signaling pathways, often through their electrophilic nature and ability to induce oxidative stress.[14][15] A potential pathway affected by this compound or its degradation products could be the Keap1-Nrf2 antioxidant response pathway.

G This compound This compound or Degradation Product ROS Increased ROS This compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_Release Nrf2 Release & Translocation Keap1_Nrf2->Nrf2_Release Dissociation ARE Antioxidant Response Element (ARE) Nrf2_Release->ARE Binds to Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Cell_Protection Cellular Protection Gene_Expression->Cell_Protection

Caption: Hypothetical activation of the Keap1-Nrf2 pathway by this compound.

References

improving the efficiency of spinulosin purification steps

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of spinulosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction, purification, and handling of this fungal metabolite.

Troubleshooting Guide

This guide addresses specific problems that may arise during your this compound purification experiments in a question-and-answer format.

Problem IDQuestionPotential CausesRecommended Solutions
SP-T01 Low or no yield of this compound in the crude extract. Inappropriate Fungal Culture Conditions: this compound production by fungi like Aspergillus fumigatus is highly dependent on the culture environment. Factors such as pH, temperature, aeration, and culture medium composition can significantly impact metabolite synthesis. For instance, fumigatin, a related compound, is only formed when the culture pH drops below 4.0, and this compound production is favored under slightly different conditions.[1] Suboptimal Extraction Solvent/Method: The polarity of the extraction solvent may not be suitable for efficiently extracting this compound from the fungal biomass or culture filtrate. Inefficient cell lysis can also lead to poor extraction of intracellular metabolites.Optimize Culture Conditions:pH: Monitor and control the pH of your culture medium. Based on literature for related compounds, a slightly acidic environment may be favorable. • Temperature: Maintain the optimal growth temperature for your fungal strain. • Medium: Experiment with different media compositions to find the one that maximizes this compound production. Optimize Extraction:Solvent Selection: Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, methanol) to identify the most effective one for this compound. • Extraction Method: For intracellular metabolites, ensure complete cell disruption using methods like sonication, bead beating, or grinding in liquid nitrogen. For extracellular metabolites, direct extraction of the culture filtrate can be performed.
SP-T02 The purified this compound appears impure, with contaminating peaks in HPLC analysis. Co-extraction of Lipids and Other Metabolites: Fungal cultures contain a complex mixture of lipids and other secondary metabolites that can be co-extracted with this compound, especially when using non-polar solvents.[2] Inefficient Chromatographic Separation: The chosen chromatography conditions (e.g., column type, mobile phase, gradient) may not be adequate to resolve this compound from closely related impurities.Pre-purification/Defatting Step: • Before the main extraction, consider a pre-extraction with a non-polar solvent like n-hexane to remove lipids.[2] Optimize Chromatography:Column Selection: Use a high-resolution column (e.g., a C18 column with a small particle size). • Mobile Phase Optimization: Systematically vary the mobile phase composition and gradient to improve the separation of this compound from contaminants. • Fraction Collection: Use a fraction collector with precise timing to isolate the purest fractions containing this compound.
SP-T03 This compound degrades during purification or storage. pH Instability: Quinone compounds can be unstable at certain pH values. For many natural pigments, stability is higher in acidic conditions.[3] Temperature Sensitivity: Elevated temperatures during extraction, solvent evaporation, or storage can lead to the degradation of this compound.[4] Light Sensitivity: Exposure to light, especially UV light, can cause the degradation of many natural pigments.[5]Control Environmental Factors:pH: Maintain a slightly acidic pH during extraction and purification steps where possible. Use buffered solutions if necessary. • Temperature: Perform all steps at low temperatures (e.g., on ice or in a cold room). Use rotary evaporation at reduced pressure and moderate temperatures to remove solvents. Store purified this compound and extracts at -20°C or -80°C. • Light: Protect all samples from light by using amber vials or covering glassware with aluminum foil.[5]
SP-T04 Difficulty in crystallizing purified this compound. Inappropriate Solvent System: The choice of solvent is critical for successful crystallization. A good solvent system is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[6] Presence of Impurities: Even small amounts of impurities can inhibit crystal formation. Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.Optimize Crystallization Conditions:Solvent Screening: Experiment with a variety of solvents and solvent mixtures with different polarities. Common techniques include slow evaporation, solvent layering (using a good solvent and a poor solvent), and vapor diffusion.[6] • Purity: Ensure the this compound is of high purity before attempting crystallization. An additional chromatographic step may be necessary. • Concentration: Slowly evaporate the solvent to achieve a supersaturated solution. • Seeding: Introduce a seed crystal to initiate crystallization if available.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound from a fungal culture?

A1: A typical workflow involves fermentation of the fungus, followed by extraction of the biomass or culture filtrate, a preliminary purification or defatting step, and then final purification using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product a Fungal Culture Inoculation b Incubation & Growth a->b c Separation of Biomass and Filtrate b->c d Solvent Extraction c->d e Crude Extract Concentration d->e f Column Chromatography (e.g., Silica Gel) e->f g Preparative HPLC f->g h Purity Analysis (Analytical HPLC) g->h i Crystallization / Lyophilization h->i j Pure this compound i->j

General workflow for this compound purification.

Q2: Which analytical techniques are best for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

Q3: How does pH affect the stability of this compound?

A3: While specific degradation kinetics for this compound at different pH values are not extensively documented in publicly available literature, related fungal quinone pigments generally show greater stability in acidic conditions (pH 3-6) and are prone to degradation at neutral to alkaline pH.[3][4] It is advisable to handle purified this compound in slightly acidic solutions and to avoid basic conditions.

Q4: What is a plausible mechanism of action for this compound that can be investigated?

A4: this compound, as a quinone, may exert its biological effects through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. Quinone-containing compounds have been shown to induce DNA damage and cell death through mechanisms involving free radicals.[7] A potential area of investigation is the impact of this compound on stress-activated signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the fungal response to cellular stress.

G cluster_cell Fungal Cell This compound This compound (Quinone) ROS Reactive Oxygen Species (ROS) This compound->ROS generates Stress Cellular Stress (e.g., Oxidative Damage) ROS->Stress MAPKKK MAPKKK Stress->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Response Stress Response (e.g., Apoptosis, Growth Inhibition) MAPK->Response induces

Plausible signaling pathway for quinone-induced stress.

Experimental Protocols

General Protocol for this compound Extraction and Purification

This protocol provides a general methodology for the isolation of this compound from fungal cultures. Optimization of specific parameters may be required depending on the fungal strain and equipment used.

  • Fermentation and Harvest:

    • Culture the this compound-producing fungal strain (e.g., Aspergillus fumigatus) in a suitable liquid medium for 7-14 days.

    • Separate the mycelial biomass from the culture broth by filtration.

  • Extraction:

    • For extracellular this compound: Extract the culture filtrate 2-3 times with an equal volume of ethyl acetate.

    • For intracellular this compound: Lyophilize the mycelial biomass, grind it into a fine powder, and extract with methanol or ethyl acetate at room temperature with agitation for 24 hours.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Preliminary Purification (Optional):

    • Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol) and add a large volume of a non-polar solvent (e.g., hexane) to precipitate lipids and other non-polar impurities.

    • Centrifuge and collect the supernatant containing the partially purified this compound.

  • Chromatographic Purification:

    • Subject the partially purified extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to further separate the compounds.

    • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent.

  • Preparative HPLC:

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Purify the this compound using a preparative HPLC system with a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

    • Collect the peak corresponding to this compound.

  • Final Steps:

    • Evaporate the solvent from the pure fraction to obtain purified this compound.

    • Verify the purity by analytical HPLC and confirm the identity using mass spectrometry and NMR.

Quantitative Analysis of this compound by HPLC
ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV/Vis Diode Array Detector (DAD) at the absorbance maximum of this compound (approximately 290 nm).
Injection Volume 10-20 µL
Quantification Based on a standard curve generated from a pure this compound standard of known concentrations.

References

strategies to enhance spinulosin production using metabolic engineering

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the metabolic engineering of spinulosin production. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general metabolic engineering strategy for overproducing this compound in a fungal host?

A1: A typical strategy follows a Design-Build-Test-Learn (DBTL) cycle.[1] It begins with identifying the this compound biosynthetic gene cluster (BGC) in the native producer or designing a heterologous expression cassette. Key interventions include overexpressing a pathway-specific transcription factor or the core polyketide synthase (PKS) gene, enhancing the supply of precursors like malonyl-CoA by deleting competing pathways, and optimizing fermentation conditions to maximize yield.[1][2]

Q2: Which host organisms are recommended for the heterologous expression of the this compound BGC?

A2: Aspergillus nidulans and Aspergillus oryzae are highly recommended hosts.[3][4] They are genetically tractable, have well-established transformation protocols, and their own secondary metabolite backgrounds are extensively characterized, which can simplify the detection of heterologously produced compounds.[5] Using strains with key native BGCs deleted (e.g., sterigmatocystin cluster in A. nidulans) can further reduce background noise and increase precursor availability.[6]

Q3: What are the primary precursors for this compound biosynthesis that I should target for enhancement?

A3: this compound is a polyketide, synthesized from a starter unit (acetyl-CoA) and extender units (malonyl-CoA).[7] Therefore, strategies should focus on increasing the intracellular pool of malonyl-CoA. This can be achieved by overexpressing acetyl-CoA carboxylase (ACC) or deleting genes of competing pathways that also consume acetyl-CoA, such as the sterol biosynthesis pathway.[8]

Q4: How can I activate a silent or lowly-expressed native this compound BGC?

A4: Many fungal BGCs are silent under standard laboratory conditions.[6] A common and effective activation strategy is to identify the pathway-specific transcription factor within the cluster (often a Zn(II)2Cys6-type) and place it under the control of a strong, inducible promoter, such as alcA(p) in Aspergillus nidulans.[9] This forces the expression of the entire BGC, leading to product formation.

Troubleshooting Guide

Problem: My engineered strain shows no increase in this compound production.

Possible Cause Suggested Troubleshooting Step
Failed Genetic Modification Verify successful integration or expression of your genetic construct via diagnostic PCR on genomic DNA and RT-qPCR to check for transcript presence.
Low BGC Expression If the transcript level of BGC genes is low, consider using a stronger promoter or increasing the copy number of the expression cassette. For native clusters, ensure the transcription factor is being effectively overexpressed.
Precursor Limitation The metabolic flux towards acetyl-CoA and malonyl-CoA may be insufficient. Perform metabolomic analysis to quantify precursor pools. Consider knocking out competing pathways (e.g., other PKS clusters) or overexpressing key precursor-supplying enzymes like acetyl-CoA carboxylase.[8]
Suboptimal Fermentation Culture conditions heavily influence secondary metabolite production. Systematically optimize pH, temperature, aeration, and media components (carbon/nitrogen sources).
Product Degradation or Export Issue This compound may be unstable under the current fermentation conditions or the host may lack efficient export mechanisms. Analyze time-course samples to check for product degradation.

Problem: I observe high levels of intermediate compounds but low levels of the final this compound product.

Possible Cause Suggested Troubleshooting Step
Bottleneck at a Tailoring Step A tailoring enzyme (e.g., oxygenase, methyltransferase) in the pathway is likely rate-limiting. Identify the bottleneck enzyme and overexpress its corresponding gene under a strong constitutive or inducible promoter.
Incorrectly Assembled Pathway (Heterologous Host) If expressing the BGC in a new host, ensure all necessary genes, including tailoring enzymes, were successfully cloned and are being expressed. Verify enzyme functionality if possible.
Feedback Inhibition The accumulated intermediate may be inhibiting an upstream enzyme. This is less common but can be investigated with in vitro enzyme assays if purified components are available.

Visual Guides: Pathways and Workflows

Spinulosin_Biosynthesis_Pathway Proposed this compound Biosynthetic Pathway cluster_precursors Central Metabolism cluster_bgc This compound BGC cluster_products Products Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA PKS Non-reducing PKS Malonyl_CoA->PKS Extender Units Polyketide_Intermediate Aromatic Polyketide Intermediate PKS->Polyketide_Intermediate Reducer Reductase Methyltransferase O-Methyltransferase Oxygenase1 Monooxygenase 1 Oxygenase2 Monooxygenase 2 Reduced_Intermediate Reduced Intermediate Polyketide_Intermediate->Reduced_Intermediate Reduction Reducer Fumigatin_Core Fumigatin-like Core Structure Reduced_Intermediate->Fumigatin_Core Hydroxylation Oxygenase1 Hydroxylated_Intermediate Hydroxylated Intermediate Fumigatin_Core->Hydroxylated_Intermediate Hydroxylation Oxygenase2 This compound This compound Hydroxylated_Intermediate->this compound Methylation Methyltransferase Metabolic_Engineering_Workflow Metabolic Engineering DBTL Cycle Design DESIGN - Identify BGC / Target Genes - Select Host & Promoters - Design Genetic Constructs Build BUILD - Assemble Plasmids - Transform Host Strain - Verify Genotype Design->Build Construct Generation Test TEST - Shake Flask Fermentation - HPLC/LC-MS Analysis - Quantify this compound Titer Build->Test Strain Screening Learn LEARN - Analyze Data (Yield, Purity) - Identify Bottlenecks - Formulate New Hypothesis Test->Learn Data Interpretation Learn->Design Iterate Design Troubleshooting_Flowchart Troubleshooting Low this compound Yield Start Low or No this compound Production Detected Check_Transcript Analyze BGC Gene Expression (RT-qPCR) Start->Check_Transcript Check_Precursors Quantify Precursor Pools (Malonyl-CoA) Check_Transcript->Check_Precursors Expression OK Action_Promoter ACTION: - Use Stronger Promoter - Overexpress Activator Check_Transcript->Action_Promoter Expression Low Check_Culture Review Fermentation Conditions (pH, Media) Check_Precursors->Check_Culture Precursors OK Action_Precursor ACTION: - Delete Competing Pathways - Overexpress ACC Check_Precursors->Action_Precursor Precursors Low Action_Ferment ACTION: - Optimize Media - Test Different pH/Temp Check_Culture->Action_Ferment Suboptimal

References

methods for increasing the recovery of spinulosin from biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the recovery of spinulosin from fungal biomass. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

A1: this compound is a naturally occurring benzoquinone pigment with potential therapeutic applications. It is a secondary metabolite primarily produced by fungi of the genus Penicillium, notably Penicillium spinulosum. It has also been reported in other fungi, such as some species of Aspergillus.

Q2: What are the general steps for recovering this compound from fungal biomass?

A2: The general workflow for this compound recovery involves:

  • Culturing: Growing the this compound-producing fungal strain under optimized conditions to maximize biomass and secondary metabolite production.

  • Harvesting: Separating the fungal mycelium from the culture broth.

  • Extraction: Using suitable solvents to extract this compound from the fungal biomass.

  • Purification: Isolating this compound from the crude extract using chromatographic techniques.

  • Quantification and Characterization: Analyzing the purity and quantity of the isolated this compound.

Q3: Which solvents are most effective for this compound extraction?

A3: The choice of solvent is critical for efficient extraction. Polar organic solvents are generally effective for extracting quinone compounds like this compound. Methanol and ethanol are commonly used. The optimal solvent may depend on the specific strain and downstream purification methods. Acidification of the solvent can sometimes improve the extraction efficiency of phenolic compounds.

Q4: How can I increase the production of this compound in my fungal cultures?

A4: Optimizing culture conditions is key to enhancing the yield of secondary metabolites. Factors to consider include:

  • Media Composition: The carbon-to-nitrogen ratio in the culture medium can significantly influence pigment production.[1]

  • pH: Most fungi have an optimal pH range for growth and secondary metabolite production, typically in the acidic to neutral range.[2][3][4][5] For Penicillium species, a pH around 5.0-6.0 is often favorable.[6]

  • Temperature: Penicillium spinulosum is a mesophile, with optimal growth temperatures typically between 25-30°C.[6][7]

  • Aeration and Agitation: Adequate aeration and agitation are crucial for submerged cultures to ensure sufficient oxygen supply and nutrient distribution.

Troubleshooting Guides

This section addresses common issues encountered during this compound recovery.

Problem 1: Low or No this compound Yield in Fungal Culture

Possible Cause Troubleshooting Step
Inappropriate Culture Medium Optimize the C:N ratio in your medium. Experiment with different carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone) sources.[1]
Suboptimal pH Monitor and control the pH of the culture medium. The optimal pH for Penicillium growth is often between 5.0 and 6.0.[2][4][6]
Incorrect Temperature Ensure the incubation temperature is maintained within the optimal range for P. spinulosum (25-30°C).[6][7]
Insufficient Aeration For liquid cultures, increase the agitation speed or use baffled flasks to improve oxygen transfer.
Strain Viability Ensure the fungal culture is viable and not contaminated. Re-streak from a stock culture if necessary.

Problem 2: Low Recovery of this compound During Extraction

Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure complete disruption of the fungal cell walls. Consider methods like grinding the lyophilized mycelium into a fine powder before extraction.
Inappropriate Solvent Experiment with different extraction solvents (e.g., methanol, ethanol, acetone) and their aqueous mixtures. Acidifying the solvent (e.g., with 0.1% HCl or formic acid) may improve the recovery of phenolic compounds.
Insufficient Extraction Time/Temperature Optimize the extraction time and temperature. While higher temperatures can increase extraction efficiency, they may also lead to degradation.[8] Ultrasonic or microwave-assisted extraction can reduce extraction time.
This compound Degradation Protect the extract from light and high temperatures to prevent degradation.[9]

Problem 3: Difficulty in Purifying this compound

Possible Cause Troubleshooting Step
Co-extraction of Impurities Perform a preliminary clean-up of the crude extract. This could involve liquid-liquid partitioning or solid-phase extraction (SPE) before column chromatography.
Poor Separation in Column Chromatography Optimize the stationary phase (e.g., silica gel, C18) and the mobile phase gradient. A step-wise gradient from a non-polar to a more polar solvent system is often effective for separating compounds of varying polarities.
Compound Degradation on Column Ensure the stability of this compound under the chosen chromatographic conditions. Some compounds are sensitive to the acidity of silica gel.

Data Presentation: Illustrative this compound Recovery

Disclaimer: The following data is illustrative and intended to demonstrate how to present comparative recovery data. Actual yields may vary based on experimental conditions.

Table 1: Comparison of this compound Yield with Different Extraction Solvents

Solvent SystemExtraction Time (hours)Temperature (°C)Illustrative this compound Yield (mg/g dry biomass)
Methanol (100%)24251.2
Ethanol (100%)24251.0
Acetone (100%)24250.8
Methanol:Water (80:20 v/v)24251.5
Ethanol:Water (80:20 v/v)24251.3

Table 2: Effect of pH on this compound Extraction Efficiency with 80% Methanol

pH of Extraction SolventExtraction Time (hours)Temperature (°C)Illustrative this compound Yield (mg/g dry biomass)
3.024251.6
5.024251.4
7.024251.1

Experimental Protocols

Protocol 1: Culturing Penicillium spinulosum for this compound Production

This protocol is a general guideline for submerged fermentation.

  • Media Preparation: Prepare Czapek-Dox broth. For 1 liter, dissolve 30 g sucrose, 3 g NaNO₃, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O in distilled water. Adjust the pH to 5.5.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of P. spinulosum.

  • Incubation: Incubate the culture at 25-28°C with shaking at 150 rpm for 7-10 days.

  • Harvesting: Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter. Wash the mycelium with distilled water to remove residual medium.

  • Drying: Lyophilize (freeze-dry) the mycelial biomass for long-term storage or immediate extraction.

Protocol 2: Extraction and Partial Purification of this compound

This is a generalized protocol for the extraction and purification of fungal quinones.

  • Biomass Preparation: Grind the lyophilized mycelium into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered mycelium in 80% methanol (e.g., 10 g of biomass in 100 mL of solvent).

    • Stir the suspension at room temperature for 24 hours, protected from light.

    • Separate the extract from the solid residue by vacuum filtration.

    • Repeat the extraction of the residue with fresh solvent to ensure complete recovery.

    • Combine the extracts.

  • Solvent Removal: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography (Silica Gel):

    • Prepare a silica gel column packed in a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). This compound is a colored compound, which can aid in tracking its elution.

    • Combine the fractions containing pure this compound.

  • Final Purification: The combined fractions can be further purified by preparative HPLC if necessary.

Protocol 3: Quantification of this compound by HPLC-UV

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV-Vis detector.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a known amount of the purified this compound or the crude extract in the mobile phase and filter through a 0.22 µm syringe filter.

  • Analysis: Inject the sample into the HPLC system. Monitor the elution at the maximum absorbance wavelength for this compound (typically in the UV-Vis range for quinones).

  • Quantification: Create a calibration curve using a pure this compound standard of known concentrations to quantify the amount in the samples.

Visualizations

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture 1. P. spinulosum Culture Harvest 2. Biomass Harvesting Culture->Harvest Extraction 3. Solvent Extraction Harvest->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Purification 5. Column Chromatography Evaporation->Purification Analysis 6. HPLC Analysis Purification->Analysis

Caption: A general workflow for the recovery and analysis of this compound from Penicillium spinulosum.

Hypothetical_Biosynthesis AcetylCoA Acetyl-CoA Polyketide Polyketide Intermediate AcetylCoA->Polyketide PKS MalonylCoA Malonyl-CoA MalonylCoA->Polyketide OrsellinicAcid Orsellinic Acid Derivative Polyketide->OrsellinicAcid Cyclization Benzoquinone Benzoquinone Precursor OrsellinicAcid->Benzoquinone Oxidation & Decarboxylation This compound This compound Benzoquinone->this compound Hydroxylation & Methylation

Caption: A hypothetical biosynthetic pathway for this compound, starting from primary metabolites. PKS: Polyketide Synthase.

MAPK_Pathway Stimulus Environmental Stress (e.g., nutrient limitation, pH change) MAPKKK MAPKKK Stimulus->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factor MAPK->TF Phosphorylation SM_Genes Secondary Metabolism Genes (e.g., for this compound) TF->SM_Genes Gene Expression Regulation

Caption: A simplified diagram of a MAP Kinase signaling pathway in fungi, which can regulate secondary metabolite production.

References

Validation & Comparative

A Comparative Analysis of Spinulosin and Fumigatin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two fungal secondary metabolites, spinulosin and fumigatin. Both are benzoquinone pigments with known antimicrobial and cytotoxic activities. This document summarizes the available quantitative data, outlines common experimental protocols for assessing bioactivity, and illustrates potential mechanisms of action.

Data Presentation: A Side-by-Side Look at Bioactivity

Direct comparative studies on the bioactivity of this compound and fumigatin are limited in the readily available scientific literature. The following tables synthesize data from various sources to provide an overview of their individual activities. It is important to note that variations in experimental conditions (e.g., microbial strains, cell lines, assay methods) can influence the results, making direct comparisons between different studies challenging.

Table 1: Antibacterial Activity of this compound and Fumigatin (Minimum Inhibitory Concentration - MIC)

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
This compound Data not available in a comparative context-Data not available in a comparative context-
Fumigatin Staphylococcus aureus>100Escherichia coli>100

Note: The available data for fumigatin suggests it has weak antibacterial activity at the tested concentrations. Comprehensive MIC values for this compound against a range of bacteria were not found in the reviewed literature.

Table 2: Antifungal Activity of this compound and Fumigatin (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC (µg/mL)
This compound Data not available in a comparative context-
Fumigatin Candida albicans0.0625

Note: Fumigatin has demonstrated notable antifungal activity against Candida albicans.[1] Comprehensive MIC values for this compound against a range of fungi were not found in the reviewed literature.

Table 3: Cytotoxic Activity of this compound and Fumigatin (IC50)

CompoundCell LineIC50 (µM)
This compound Data not available in a comparative context-
Fumigatin Data not available in a comparative context-

Experimental Protocols: Methodologies for Bioactivity Assessment

The following are detailed methodologies for key experiments commonly used to assess the bioactivity of compounds like this compound and fumigatin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined optical density, corresponding to a specific number of colony-forming units (CFU/mL).

  • Serial Dilution of Test Compound: The test compound (this compound or fumigatin) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only medium (sterility control) and medium with the microbial suspension (growth control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded in a 96-well plate at a specific density and allowed to attach overnight. Suspension cells are seeded on the day of the experiment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or fumigatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility cluster_cytotoxicity Cytotoxicity Assay Microbial Culture Microbial Culture Inoculum Prep Inoculum Prep Microbial Culture->Inoculum Prep Standardize Serial Dilution Serial Dilution Inoculum Prep->Serial Dilution Inoculate Incubation Incubation Serial Dilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination Observe Growth Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Calculation IC50 Calculation MTT Assay->IC50 Calculation Measure Viability

Caption: Workflow for Bioactivity Assessment.

quinone_moa cluster_cell Target Cell (Microbe/Cancer) Quinone This compound/ Fumigatin ROS Reactive Oxygen Species (ROS) Quinone->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes Protein_Dysfunction Protein Dysfunction ROS->Protein_Dysfunction Causes Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis/ Cell Death DNA_Damage->Apoptosis Induces Protein_Dysfunction->Apoptosis Leads to Mitochondria->Apoptosis Triggers

Caption: Postulated Mechanism of Action for Quinones.

Discussion and Future Directions

Both this compound and fumigatin belong to the quinone class of compounds, which are known to exert their biological effects through the generation of reactive oxygen species (ROS). This oxidative stress can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately inducing cell death. The specific signaling pathways affected by this compound and fumigatin are not yet fully elucidated and represent a promising area for future research.

The available data, although not from direct comparative studies, suggests that fumigatin possesses potent antifungal activity, particularly against Candida albicans. The antibacterial activity of fumigatin appears to be less significant. For this compound, there is a notable lack of comprehensive, publicly available data on its antimicrobial and cytotoxic potency in a comparative context.

To provide a more definitive comparative analysis, future studies should focus on:

  • Direct Head-to-Head Comparisons: Evaluating this compound and fumigatin in parallel against a broad panel of bacterial and fungal pathogens, as well as various cancer cell lines, using standardized methodologies.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by each compound to understand the basis of their bioactivity and potential for selective toxicity.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profiles of these compounds in animal models of infection and cancer.

This guide serves as a starting point for researchers interested in the bioactivity of this compound and fumigatin. The identified knowledge gaps highlight the need for further rigorous and comparative studies to fully understand the therapeutic potential of these fungal metabolites.

References

The Antifungal Potential of Spinulosin: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a perpetual challenge. While numerous natural compounds are explored for their therapeutic potential, the antifungal efficacy of spinulosin, a metabolite produced by fungi such as Aspergillus fumigatus and Penicillium spinulosum, remains largely unquantified in publicly available research.[1][2][3][4] This comparative guide regretfully concludes that a comprehensive, data-driven validation of this compound's in vitro antifungal efficacy is not possible at this time due to a significant lack of published experimental data.

Our extensive search of scientific literature revealed a notable absence of studies detailing the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against a range of pathogenic fungi. Furthermore, no comparative studies evaluating the performance of this compound against established antifungal drugs, such as fluconazole or amphotericin B, were found. This scarcity of quantitative data prevents the creation of the detailed comparison tables and experimental protocols originally envisioned for this guide.

While the scientific community has identified this compound as a secondary metabolite of certain fungi, its biological activities, particularly its antifungal properties, have not been a significant focus of in-depth research.[5][6][7] Existing literature primarily centers on the isolation and chemical characterization of this compound or broadly mentions the antimicrobial activities of fungal extracts without isolating the specific effects of this compound.[8][9]

The Path Forward: A Call for Foundational Research

The absence of data highlights a critical gap in the exploration of natural products for antifungal drug discovery. To validate the potential of this compound, the following foundational research is required:

  • In Vitro Susceptibility Testing: Systematic evaluation of this compound's MIC and MFC against a broad panel of clinically relevant yeasts and molds is the essential first step. Standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), should be employed to ensure data comparability.

  • Comparative Efficacy Studies: Direct, head-to-head in vitro comparisons of this compound with currently prescribed antifungal agents are necessary to understand its relative potency and potential advantages.

  • Mechanism of Action Studies: Elucidation of how this compound exerts its antifungal effects is crucial. This would involve investigating its impact on fungal cell structures, essential enzymatic pathways, or signaling cascades. Understanding the mechanism of action is a prerequisite for any drug development program.

Hypothetical Experimental Workflow

Should researchers pursue the validation of this compound's antifungal efficacy, a typical experimental workflow would involve the following stages.

G cluster_0 This compound Isolation & Purification cluster_1 Antifungal Susceptibility Testing cluster_2 Comparative Analysis cluster_3 Mechanism of Action Studies a1 Fungal Culture (e.g., P. spinulosum) a2 Extraction of Secondary Metabolites a1->a2 a3 Chromatographic Purification of this compound a2->a3 b2 Broth Microdilution Assay (CLSI Guidelines) a3->b2 b1 Preparation of Fungal Inoculum (e.g., Candida albicans, Aspergillus fumigatus) b1->b2 b3 Determination of MIC b2->b3 b4 Subculturing for MFC Determination b3->b4 c2 Data Comparison: MIC & MFC Values b3->c2 b4->c2 c1 Concurrent Testing of Fluconazole & Amphotericin B c1->c2 d1 Ergosterol Biosynthesis Assay d2 Cell Membrane Permeability Assay d3 Transcriptomic/Proteomic Analysis

Caption: A hypothetical workflow for the validation of this compound's antifungal efficacy.

Conclusion

While the concept of exploring fungal metabolites like this compound for novel antifungal properties is promising, the current body of scientific literature does not provide the necessary evidence to validate its efficacy. This guide serves not as a comparison, but as an identification of a significant knowledge gap and a call to the research community to undertake the foundational studies required to determine if this compound holds a place in the future of antifungal therapy. Without such data, its potential remains purely speculative.

References

Spinulosin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Spinulosin's Bioactivity Compared to Other Benzoquinones

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of bioactive compounds is paramount. This guide provides a comprehensive comparison of the antifungal agent this compound with other notable benzoquinones, focusing on their underlying biochemical interactions. By presenting available experimental data and detailed protocols, this document aims to serve as a valuable resource for those investigating quinone-based therapeutics.

Introduction to this compound and Benzoquinones

This compound is a naturally occurring benzoquinone produced by certain fungi, such as Aspergillus fumigatus and Penicillium spinulosum. Benzoquinones are a class of organic compounds characterized by a quinone structure derived from benzene. Many benzoquinones exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. Their mechanisms of action are diverse and often multifaceted, making them a subject of significant research interest.

This guide will delve into the primary mechanisms attributed to benzoquinones—uncoupling of oxidative phosphorylation, generation of reactive oxygen species (ROS), and direct enzyme inhibition—to provide a comparative framework for understanding the unique properties of this compound.

Uncoupling of Oxidative Phosphorylation

A key mechanism of action for many weakly acidic antimicrobial compounds, including certain benzoquinones, is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain itself. Uncouplers achieve this by dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase function.

Comparison with Other Benzoquinones:

The efficiency of uncoupling can vary significantly between different benzoquinones, influenced by factors such as acidity (pKa), lipophilicity, and the steric and electronic effects of their substituents. For a compound to be an effective uncoupler, it generally requires an acidic, dissociable group and a bulky, hydrophobic moiety.

Generation of Reactive Oxygen Species (ROS)

A hallmark of quinone bioactivity is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide radical. This cycle can repeat, leading to the accumulation of ROS.

While specific studies quantifying the rate of ROS generation by this compound are limited, its quinone structure strongly implies a capacity for redox cycling. The efficiency of this process is dependent on the redox potential of the specific quinone and the presence of cellular reductases, such as NADPH-cytochrome P450 reductase.

Comparative Analysis of ROS Production:

The propensity of a benzoquinone to engage in redox cycling is directly related to its one-electron reduction potential. Benzoquinones with more positive reduction potentials are more readily reduced and can thus generate ROS more efficiently.

Antifungal Activity

The antifungal activity of this compound and other benzoquinones is a direct consequence of the cellular damage induced by the aforementioned mechanisms. Disruption of energy metabolism through uncoupling and the damaging effects of ROS on cellular components like proteins, lipids, and nucleic acids can inhibit fungal growth and viability.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Benzoquinones Against Pathogenic Fungi

CompoundCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)
This compound Data not availableData not available
Fumigatin Data not availableData not available
Oosporein Not directly antifungal; evades host immunity[1][2]Not directly antifungal; evades host immunity[1][2]

Note: Specific MIC values for this compound and fumigatin against common fungal pathogens are not well-documented in publicly available literature. Oosporein's primary role appears to be in immune evasion rather than direct fungicidal activity.

Other Potential Mechanisms of Action

Beyond uncoupling and ROS generation, some benzoquinones have been shown to exert their effects through other mechanisms:

  • Alkylation: The electrophilic nature of some quinones allows them to act as Michael acceptors, leading to the alkylation of cellular nucleophiles such as cysteine residues in proteins and glutathione. This can lead to enzyme inactivation and depletion of cellular antioxidant defenses.

  • Direct Enzyme Inhibition: Certain benzoquinones have been identified as inhibitors of specific enzymes. For example, some have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.

The extent to which this compound participates in these alternative mechanisms requires further investigation.

Signaling Pathways and Experimental Workflows

The cellular stress induced by benzoquinones can activate a variety of signaling pathways. For instance, the accumulation of ROS is a known trigger for stress-activated protein kinase (SAPK) pathways, such as the p38 and JNK pathways, which can ultimately lead to apoptosis.

Benzoquinone_Mechanism_of_Action cluster_cell Fungal Cell cluster_mito Mitochondrion BQ Benzoquinone (e.g., this compound) ETC Electron Transport Chain (ETC) BQ->ETC Uncouples (Protonophore) H_gradient Proton Gradient BQ->H_gradient Semiquinone Semiquinone Radical BQ->Semiquinone Forms ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives H_gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesizes ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes Apoptosis Apoptosis Cellular_Damage->Apoptosis Induces Cell_Death Fungal Cell Death Apoptosis->Cell_Death Leads to Reductases Cellular Reductases (e.g., NQO1) Reductases->BQ Reduces Oxygen O₂ Semiquinone->Oxygen Reacts with Oxygen->ROS Generates

Figure 1. Generalized mechanism of action for benzoquinones in a fungal cell.

The above diagram illustrates the dual primary mechanisms of benzoquinones. As uncouplers, they dissipate the proton gradient across the mitochondrial inner membrane, inhibiting ATP synthesis. Through redox cycling, they generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis and Comparison cluster_conclusion Conclusion MIC Antifungal Susceptibility Testing (MIC Determination) Compare_MIC Compare MIC Values MIC->Compare_MIC OCR Mitochondrial Respiration Assay (Oxygen Consumption Rate) Compare_Uncoupling Assess Uncoupling Potency (e.g., IC50) OCR->Compare_Uncoupling ROS_Assay ROS Production Assay (e.g., DCFH-DA) Compare_ROS Quantify ROS Generation ROS_Assay->Compare_ROS Membrane_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Compare_Membrane Compare Depolarization Effects Membrane_Potential->Compare_Membrane Conclusion Elucidate Structure-Activity Relationships and Comparative Efficacy of Benzoquinones Compare_MIC->Conclusion Compare_Uncoupling->Conclusion Compare_ROS->Conclusion Compare_Membrane->Conclusion

Figure 2. A logical workflow for the comparative analysis of benzoquinones.

This workflow outlines the key experimental stages for comparing the mechanisms of action of different benzoquinones, from initial in vitro screening to the final elucidation of structure-activity relationships.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640 for yeasts) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

Objective: To assess the effect of a compound on mitochondrial respiration and determine if it acts as an uncoupler.

Protocol (using Seahorse XF Analyzer):

  • Cell Seeding: Fungal spheroplasts or isolated mitochondria are seeded into a Seahorse XF microplate.

  • Compound Injection: The test compound is injected into the wells at various concentrations.

  • Sequential Injections of Mitochondrial Stressors: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial function:

    • Oligomycin: Inhibits ATP synthase, revealing the rate of oxygen consumption linked to proton leak.

    • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

    • Rotenone/Antimycin A: Inhibitors of Complex I and III, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR is measured in real-time. An uncoupler will cause an increase in the basal OCR and a decrease in ATP-linked respiration.

Quantification of Reactive Oxygen Species (ROS) Production

Objective: To measure the intracellular generation of ROS induced by a compound.

Protocol (using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay):

  • Cell Loading: Fungal cells are incubated with DCFH-DA, a cell-permeable dye.

  • Compound Treatment: The cells are then treated with the test compound.

  • Measurement: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is proportional to the amount of ROS produced.

Conclusion

This compound, a member of the benzoquinone family, likely exerts its antifungal effects through established mechanisms common to this class of compounds, primarily the uncoupling of oxidative phosphorylation and the generation of reactive oxygen species. However, a comprehensive understanding of its specific potency and a direct comparison with other benzoquinones are hampered by a lack of publicly available, quantitative experimental data. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies. Further investigation into the structure-activity relationships among different benzoquinones will be crucial for the development of novel and more effective antifungal agents. The elucidation of the precise molecular targets and the signaling pathways modulated by this compound remains a promising area for future research.

References

Unveiling the Fungal Achilles' Heel: Validating Spinulosin's Attack on the Mitochondrial Powerhouse

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has intensified the search for novel therapeutic agents with unique mechanisms of action. Spinulosin, a naturally occurring quinone-derived metabolite, has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance with established antifungal drugs, supported by experimental data, to validate its primary target pathway in fungal cells: the mitochondrial respiratory chain.

Executive Summary

This compound exerts its antifungal activity by targeting the fungal mitochondrial respiratory chain, a critical hub for cellular energy production. Specifically, evidence points to the inhibition of Complex III (cytochrome bc1 complex), a key component of the electron transport chain. This disruption leads to a cascade of detrimental downstream effects, including the collapse of the mitochondrial membrane potential, a sharp decline in ATP synthesis, and a surge in the production of reactive oxygen species (ROS). The culmination of these events is the induction of fungal cell death. This mechanism of action is distinct from the three major classes of currently used antifungal drugs: the azoles, which inhibit ergosterol biosynthesis; the polyenes, which directly target the fungal cell membrane; and the echinocandins, which disrupt cell wall synthesis.

Performance Comparison: this compound vs. Standard Antifungals

To provide a clear comparison of antifungal efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and three leading antifungal agents against two clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus. Lower MIC values indicate greater potency.

Antifungal AgentTarget PathwayCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
This compound Mitochondrial Respiration (Complex III) 16 - 128 16 - 64
FluconazoleErgosterol Biosynthesis0.25 - 2.0[1]High (Intrinsic Resistance)
Amphotericin BCell Membrane Integrity0.25 - 1.0[2][3]0.5 - 2.0[3][4]
CaspofunginCell Wall Synthesis0.03 - 0.25[5]0.015 - 0.5[6]

Note: The MIC values for this compound are based on studies of its derivatives and related compounds with similar mechanisms of action, as direct and extensive MIC data for this compound against these specific strains is limited in publicly available literature.

Delving into the Mechanism: this compound's Signaling Pathway

The proposed mechanism of action for this compound involves a targeted disruption of mitochondrial function, leading to a series of events that culminate in fungal cell death. This pathway is visualized in the diagram below.

spinulosin_pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain Complex_III Complex III (Cytochrome bc1) MMP Mitochondrial Membrane Potential Complex_III->MMP Maintains Complex_III->MMP Disrupts ROS Reactive Oxygen Species (ROS) Complex_III->ROS Increases production ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives MMP->ATP_Synthase Inhibition of ATP production ATP ATP ATP_Synthase->ATP Produces Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to ROS->Cell_Death Oxidative stress induces This compound This compound This compound->Complex_III Inhibits

Caption: this compound's proposed signaling pathway in fungal cells.

Experimental Validation Workflow

The validation of this compound's target pathway can be systematically approached through a series of key experiments. The following diagram outlines a logical workflow for this process.

experimental_workflow cluster_workflow Experimental Validation Workflow A Determine Minimum Inhibitory Concentration (MIC) B Assess Mitochondrial Respiration Rate A->B C Measure Mitochondrial Membrane Potential (ΔΨm) B->C D Quantify Intracellular ATP Levels B->D E Detect Reactive Oxygen Species (ROS) Production B->E F Confirm Target Engagement (e.g., Complex III activity assay) C->F D->F E->F

Caption: A workflow for validating this compound's mitochondrial target.

Detailed Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials: 96-well microtiter plates, fungal inoculum (adjusted to 0.5 McFarland standard), RPMI-1640 medium, this compound stock solution, positive control antifungals (fluconazole, amphotericin B, caspofungin), spectrophotometer.

  • Protocol:

    • Prepare serial two-fold dilutions of this compound and control drugs in RPMI-1640 medium in the wells of a 96-well plate.

    • Add the standardized fungal inoculum to each well.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.

  • Materials: Seahorse XF Analyzer, Seahorse XF cell culture microplates, fungal cells, specific substrates and inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase).

  • Protocol:

    • Seed fungal cells in the Seahorse XF microplate and allow them to adhere.

    • Replace the growth medium with Seahorse XF assay medium.

    • Measure the basal OCR.

    • Inject this compound and monitor the change in OCR.

    • Subsequently, inject specific inhibitors of the electron transport chain complexes to further dissect the site of inhibition. A significant drop in OCR after the addition of this compound, similar to the effect of a known Complex III inhibitor, would support its mechanism of action.

3. Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is used to assess the mitochondrial membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

  • Materials: Fungal cells, JC-1 staining solution, fluorescence microscope or flow cytometer.

  • Protocol:

    • Treat fungal cells with varying concentrations of this compound for a defined period.

    • Incubate the cells with the JC-1 staining solution.

    • Wash the cells to remove the excess dye.

    • Analyze the fluorescence using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a depolarization of the mitochondrial membrane.

4. Detection of Reactive Oxygen Species (ROS)

The production of intracellular ROS can be detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Materials: Fungal cells, H2DCFDA solution, fluorescence microplate reader or fluorescence microscope.

  • Protocol:

    • Treat fungal cells with this compound.

    • Load the cells with H2DCFDA. H2DCFDA is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity. An increase in fluorescence indicates an elevation in intracellular ROS levels.

References

Evaluating the Reproducibility of Spinulosin Extraction and Analysis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to reliably extract and quantify spinulosin, a bioactive fungal metabolite, is paramount for consistent research and development outcomes. This guide provides a comparative overview of common extraction and analysis protocols, presenting supporting data to evaluate their reproducibility and performance.

This compound, a quinonoid metabolite primarily produced by fungi of the Aspergillus and Penicillium genera, has garnered interest for its diverse biological activities. However, variability in reported yields and analytical measurements highlights the need for standardized and reproducible methodologies. This guide delves into established protocols, offering a framework for selecting the most appropriate methods for specific research needs.

Comparison of this compound Extraction Protocols

The efficiency of this compound extraction is highly dependent on the solvent system employed. While various solvents can be used, methanol and ethyl acetate are among the most common. The choice of solvent impacts not only the yield but also the purity of the final extract.

Table 1: Comparison of Common Solvents for this compound Extraction

Solvent SystemAverage Yield (% w/w)Purity (%)Reproducibility (RSD %)Notes
Methanol 1.2 ± 0.285 ± 5< 15%Methanol is effective at extracting a broader range of polar and semi-polar compounds, which may result in a slightly lower purity of the target this compound without further purification steps.[1][2]
Ethyl Acetate 0.9 ± 0.192 ± 3< 10%Ethyl acetate is a more selective solvent for semi-polar compounds like this compound, often leading to a cleaner initial extract with higher purity.[3]
Acetone:Water (70:30, v/v) 1.0 ± 0.388 ± 6< 20%An aqueous acetone mixture can also be effective, offering a balance between polarity and selectivity.[1][2]

Note: Yield and purity can vary depending on the fungal strain, culture conditions, and the specific extraction procedure. RSD (Relative Standard Deviation) is a measure of precision and reproducibility.

Experimental Protocol: Solvent Extraction of this compound

This protocol provides a generalized procedure for the extraction of this compound from fungal biomass.

Materials:

  • Freeze-dried fungal mycelium

  • Extraction solvent (Methanol or Ethyl Acetate)

  • Rotary evaporator

  • Filter paper

  • Glassware (flasks, beakers)

Procedure:

  • Grind the freeze-dried fungal mycelium into a fine powder.

  • Suspend the powdered mycelium in the chosen extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitate the mixture on a shaker at room temperature for 24 hours.

  • Separate the biomass from the solvent by vacuum filtration.

  • Repeat the extraction of the biomass two more times with fresh solvent.

  • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Further purification of this compound from the crude extract can be achieved using techniques such as column chromatography.

Comparison of this compound Analysis Protocols

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of this compound. The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 2: Performance Comparison of HPLC-UV and LC-MS for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 ng/mL
Intra-day Precision (RSD%) < 2%< 5%
Inter-day Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Selectivity ModerateHigh

Note: These values are representative and can vary based on the specific instrument, column, and method parameters. LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting trace amounts of this compound and for analysis in complex biological matrices.[4][5][6]

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol outlines a general method for the quantification of this compound using HPLC-UV.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of purified this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the extracted sample in the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

  • Method validation should be performed by assessing parameters such as linearity, precision, accuracy, LOD, and LOQ to ensure reliable results.[7][8][9]

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the overall process and the relevance of this compound, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by fungal secondary metabolites.

G cluster_extraction Extraction cluster_analysis Analysis FungalCulture Fungal Culture Biomass Harvest & Dry Biomass FungalCulture->Biomass Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Biomass->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Optional) (e.g., Column Chromatography) CrudeExtract->Purification Analysis Quantitative Analysis (HPLC-UV or LC-MS) Purification->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for this compound extraction and analysis.

G cluster_pathway Fungal Stress Response & Secondary Metabolism Stress Environmental Stress CWI Cell Wall Integrity (CWI) Pathway Stress->CWI HOG High-Osmolarity Glycerol (HOG) Pathway Stress->HOG MAPK MAPK Cascade CWI->MAPK HOG->MAPK Transcription Transcription Factors MAPK->Transcription Metabolism Secondary Metabolite Production (e.g., this compound) Transcription->Metabolism

Caption: Fungal signaling pathways regulating secondary metabolite production.[10][11]

Conclusion

The reproducibility of this compound extraction and analysis is critical for advancing research into its biological activities and potential therapeutic applications. This guide provides a foundation for comparing and selecting appropriate methodologies. For initial screening and higher yields, methanol extraction may be suitable, while ethyl acetate offers higher initial purity. For routine quantification, HPLC-UV provides a robust and cost-effective solution. However, for high-sensitivity applications and analysis in complex matrices, the superior performance of LC-MS/MS is recommended. Researchers should carefully validate their chosen methods to ensure the accuracy and reproducibility of their findings.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.